molecular formula C16H10O B1265505 Benzo[b]naphtho[2,3-d]furan CAS No. 243-42-5

Benzo[b]naphtho[2,3-d]furan

Cat. No.: B1265505
CAS No.: 243-42-5
M. Wt: 218.25 g/mol
InChI Key: FTMRMQALUDDFQO-UHFFFAOYSA-N
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Description

Benzo[b]naphtho[2,3-d]furan is a useful research compound. Its molecular formula is C16H10O and its molecular weight is 218.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59787. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphtho[2,3-b][1]benzofuran
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InChI

InChI=1S/C16H10O/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMRMQALUDDFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H10O
Source PubChem
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DSSTOX Substance ID

DTXSID60179029
Record name Benzo(b)naphtho(2,3-d)furan
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Molecular Weight

218.25 g/mol
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CAS No.

243-42-5
Record name Benzo[b]naphtho[2,3-d]furan
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Record name Benzo[b]naphtho[2,3-d]furan
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Record name Benzo[b]naphtho[2,3-d]furan
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon (PAH) containing a furan ring fused to a naphthalene system, which is further fused to a benzene ring. This planar heterocyclic compound is a subject of interest in medicinal chemistry and materials science due to the prevalence of the benzofuran motif in biologically active compounds and its potential applications in organic electronics. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and biological activities, with a focus on its potential as a scaffold for drug development.

Chemical and Physical Properties

This compound possesses a rigid, planar structure that influences its physical and chemical properties. A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₀O[1]
Molecular Weight 218.25 g/mol [1]
CAS Number 243-42-5[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to have low solubility in water and be more soluble in non-polar organic solvents like benzene, toluene, and dichloromethane.[2]
LogP (Octanol/Water Partition Coefficient) 5.208 (Predicted)[3]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The NIST WebBook provides mass spectrometry data (electron ionization) for this compound, which can be used for its identification.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available on the NIST WebBook, showing characteristic absorption bands for aromatic C-H and C-O-C stretching vibrations.[5]

  • UV/Visible (UV/Vis) Spectroscopy: The NIST WebBook lists the availability of UV/Visible spectral data, which would provide information about the electronic transitions within the conjugated π-system of the molecule.[5]

Experimental Protocols

Synthesis of this compound Derivatives

One notable example is the synthesis of This compound-6,11-diones . These compounds can be synthesized from o-acetylbenzoic acids.[6] Another example is the synthesis of 3-bromo-Benzo[b]naphtho[2,3-d]furan , which can be prepared from 4-Bromo-2-fluoro-1-iodobenzene through a palladium-catalyzed cross-coupling reaction. The reaction typically involves the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst and a base such as sodium carbonate in a solvent system like toluene and water, under an inert atmosphere and reflux conditions.[7]

A general approach to the synthesis of benzo[b]- and naphtho[b]furans involves the intramolecular cyclization of various open-chain precursors.[8] These reactions can be catalyzed by various transition metals, including palladium and copper.

Purification

The purification of this compound, as with other polycyclic aromatic compounds, can be achieved through standard laboratory techniques. Due to its expected solid nature and low polarity, methods such as:

  • Recrystallization: This would be a primary method for purification, using a suitable organic solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: Adsorption chromatography using silica gel or alumina as the stationary phase and a non-polar eluent system (e.g., hexane, toluene, or mixtures thereof) would be effective for separating it from more polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water mixture) can be used for both analytical and preparative separations.[9]

Characterization

The characterization of the purified this compound would involve the spectroscopic methods mentioned above (MS, IR, and NMR) to confirm its identity and purity. Elemental analysis would further verify the empirical formula.

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the electron-rich nature of the furan ring and the extended π-conjugation of the polycyclic aromatic system.

Electrophilic Aromatic Substitution

The benzofuran ring system is known to undergo electrophilic aromatic substitution reactions. Theoretical studies and experimental evidence for related compounds suggest that the furan ring is more susceptible to electrophilic attack than the benzenoid rings. The positions on the furan ring are generally more reactive than the positions on the benzene and naphthalene rings.[10][11] The exact regioselectivity of substitution on this compound would depend on the specific electrophile and reaction conditions.

The general reactivity of benzofurans towards electrophiles is a key aspect of their chemistry, allowing for the introduction of various functional groups onto the core structure.[12]

Stability

Polycyclic aromatic hydrocarbons are generally stable compounds. This compound is expected to be thermally stable. However, like many PAHs, it may be susceptible to photodecomposition upon exposure to UV light. The stability of its bromo-derivative is sufficient for its use as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs), suggesting good thermal stability.[13]

Biological Activities and Signaling Pathways

While the biological activity of the unsubstituted this compound is not extensively documented, numerous studies have highlighted the significant pharmacological potential of its derivatives, particularly in the field of oncology.

Anticancer Activity

Derivatives of This compound-6,11-dione have been designed and synthesized as antineoplastic agents. These compounds have shown potent inhibitory action against the growth of various human cancer cell lines, including promyelocytic leukemia (HL-60) and small-cell lung cancer. Some of these derivatives also exhibit substantial inhibitory activity against topoisomerase II, an important enzyme in DNA replication and a key target for many anticancer drugs.

Furthermore, various naphthofuran derivatives have demonstrated cytotoxic effects against different cancer cell lines.[14] The general class of benzo[b]furan derivatives has been extensively reviewed for their anticancer, antibacterial, and antifungal activities.[15]

Modulation of Signaling Pathways

A significant finding in the study of benzo[b]furan derivatives is their ability to modulate key cellular signaling pathways involved in cancer progression. Specifically, certain benzo[b]furan derivatives have been shown to induce apoptosis (programmed cell death) in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway .[16] This pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by benzo[b]furan derivatives highlights their potential as targeted cancer therapeutics.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Benzofuran Benzo[b]furan Derivatives Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTORC1 Inhibition

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon containing a furan ring fused to a naphthalene system, which is further fused to a benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, drawing from available experimental and computational data. It includes a summary of its known physical characteristics, spectral data, and general reactivity. Additionally, this guide outlines a plausible synthetic approach and discusses the biological significance of its derivatives, highlighting their potential in drug discovery and materials science.

Physical Properties

This compound is a solid at room temperature. A summary of its key physical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₀O--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--
Melting Point 202-207 °C--INVALID-LINK--
Boiling Point 394.1 °C at 760 mmHg--INVALID-LINK--
Flash Point 208.3 °C--INVALID-LINK--
Refractive Index 1.763--INVALID-LINK--
Solubility Data not available in the searched literature.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the electron-rich furan ring fused to the aromatic naphthalene and benzene systems.

Electrophilic Substitution: Like other benzofurans, this compound is expected to undergo electrophilic substitution reactions. The furan ring is the most likely site of attack due to its higher electron density compared to the benzene and naphthalene rings. Theoretical studies on simpler benzofurans suggest that electrophilic attack preferentially occurs at the C2 position of the furan ring.

Nucleophilic Reactions: The fused aromatic system is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups.

Oxidation and Reduction: The extended π-system can be susceptible to oxidation, potentially leading to the formation of quinone-like structures. Reduction of the furan ring is also a possibility under specific catalytic conditions.

Synthesis

A proposed synthetic workflow is illustrated in the diagram below.

G Proposed Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction1 Step 1: O-Arylation cluster_reaction2 Step 2: Intramolecular Cyclization 2-naphthol 2-Naphthol Intermediate_1 2-(2-Formylphenoxy)naphthalene 2-naphthol->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., DMF) 2-chlorobenzaldehyde 2-Chlorobenzaldehyde 2-chlorobenzaldehyde->Intermediate_1 Product This compound Intermediate_1->Product Acid catalyst (e.g., PPA) Heat G Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Elucidation NMR->Structure Proton and Carbon Environment MS->Structure Molecular Weight and Fragmentation FTIR->Structure Functional Groups UVVis->Structure Electronic Transitions G PI3K/Akt/mTOR Signaling Pathway Inhibition Benzofuran_Derivative Benzo[b]furan Derivative PI3K PI3K Benzofuran_Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Spectroscopic Profile of Benzo[b]naphtho[2,3-d]furan (CAS Number: 243-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the polycyclic aromatic hydrocarbon, Benzo[b]naphtho[2,3-d]furan. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the compound's analytical profile. This document summarizes key spectroscopic data in structured tables, outlines general experimental protocols, and provides visual representations of analytical workflows.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 243-42-5
Molecular Formula C₁₆H₁₀O
Molecular Weight 218.25 g/mol [1]
Chemical Structure Chemical structure of this compound

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. It is important to note that while spectral data is available from public databases, detailed experimental protocols for this specific compound are not consistently reported. Therefore, generalized experimental methodologies are provided.

Mass Spectrometry

The mass spectrum of this compound is available, with the primary ionization method being Electron Ionization (EI).

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)
218100
18935
94.510
21720
1905

Data sourced from the NIST WebBook.[1]

Experimental Protocol (General for GC-MS of PAHs):

A gas chromatograph coupled to a mass spectrometer (GC-MS) is a standard method for the analysis of polycyclic aromatic hydrocarbons (PAHs).

  • Sample Preparation: The sample is typically dissolved in a suitable organic solvent, such as dichloromethane or hexane.

  • Gas Chromatography: A capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a high final temperature (e.g., 300 °C) to elute the PAHs.

  • Mass Spectrometry: The separated compounds are introduced into the mass spectrometer. For Electron Ionization (EI), a standard electron energy of 70 eV is used. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., 50-500 amu) to detect the fragment ions.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolution Dissolve sample in organic solvent injection Inject into GC dissolution->injection separation Separation on capillary column injection->separation ionization Electron Ionization (70 eV) separation->ionization analysis Mass Analysis (e.g., Quadrupole) ionization->analysis detection Detection analysis->detection data data detection->data Mass Spectrum

Caption: A generalized workflow for the analysis of a solid sample by Gas Chromatography-Mass Spectrometry (GC-MS).

Infrared (IR) Spectroscopy

Both gas-phase and condensed-phase (KBr wafer) IR spectra are available for this compound.

Table 2: Key Infrared Absorption Bands for this compound (Gas Phase)

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
~3060WeakAromatic C-H stretch
~1630MediumAromatic C=C stretch
~1250StrongAryl ether C-O stretch
~880StrongAromatic C-H out-of-plane bend
~750StrongAromatic C-H out-of-plane bend

Data sourced from the NIST WebBook.[2]

Experimental Protocol (General for FTIR Spectroscopy):

  • Gas-Phase: The sample is heated to a sufficient temperature to produce a vapor, which is then introduced into a gas cell with infrared-transparent windows (e.g., KBr or NaCl). The IR beam passes through the gas cell to obtain the spectrum.

  • KBr Wafer: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet, which is placed in the IR beam.

Experimental Workflow for FTIR Analysis

FTIR Experimental Workflows cluster_gas Gas-Phase cluster_kbr KBr Wafer vaporize Vaporize Sample gas_cell Introduce into Gas Cell vaporize->gas_cell gas_ir Acquire IR Spectrum gas_cell->gas_ir grind Grind with KBr press Press into Pellet grind->press kbr_ir Acquire IR Spectrum press->kbr_ir

Caption: A comparison of the sample preparation and analysis workflows for gas-phase and solid-state (KBr wafer) FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (General for ¹H and ¹³C NMR of PAHs):

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Logical Workflow for NMR Analysis

NMR Spectroscopy Logical Workflow sample Sample of this compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Acquire Spectrum on NMR Spectrometer nmr_tube->spectrometer process Process Data (Fourier Transform, Phase Correction) spectrometer->process analyze Analyze Spectrum (Chemical Shifts, Coupling Constants) process->analyze final_data final_data analyze->final_data 1H & 13C NMR Data

Caption: A logical workflow outlining the key steps in obtaining and analyzing NMR spectroscopic data for an organic compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is available, showing characteristic absorption bands in the ultraviolet region.

Table 3: UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)
~255
~280
~320
~350
~370

Data sourced from the NIST WebBook. The solvent and concentration are not specified.

Experimental Protocol (General for UV-Vis Spectroscopy of PAHs):

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1 AU).

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a specific wavelength range (e.g., 200-400 nm).

Experimental Workflow for UV-Vis Spectroscopy

UV-Vis Spectroscopy Experimental Workflow sample Sample dissolve Prepare Dilute Solution in UV-Transparent Solvent sample->dissolve cuvette Fill Cuvette dissolve->cuvette spectrophotometer Measure Absorbance vs. Wavelength cuvette->spectrophotometer spectrum UV-Vis Spectrum spectrophotometer->spectrum

Caption: A simplified workflow for obtaining a UV-Vis absorption spectrum of a chemical compound.

Data Interpretation and Significance

The spectroscopic data presented provides a unique fingerprint for the identification and characterization of this compound.

  • Mass Spectrometry: The molecular ion peak at m/z 218 confirms the molecular weight of the compound. The fragmentation pattern can be used to elucidate the structure and is characteristic of a stable aromatic system.

  • Infrared Spectroscopy: The IR spectrum shows characteristic absorptions for aromatic C-H and C=C bonds, as well as a strong band indicative of the aryl ether C-O linkage, which is a key functional group in the molecule.

  • NMR Spectroscopy: Although detailed data is lacking, ¹H and ¹³C NMR spectroscopy would provide crucial information on the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure confirmation and assignment of isomeric forms.

  • UV-Vis Spectroscopy: The multiple absorption bands in the UV region are characteristic of the extended π-conjugated system of this polycyclic aromatic compound. This data can be useful for quantitative analysis using techniques like HPLC with a UV detector.

Conclusion

This technical guide has summarized the currently available spectroscopic data for this compound (CAS 243-42-5). While foundational mass, IR, and UV-Vis spectral data are accessible, a complete analytical profile, particularly comprehensive NMR data with detailed experimental protocols, remains to be fully documented in publicly accessible literature. The provided general methodologies and workflows offer a starting point for researchers aiming to reproduce or expand upon the existing data. Further research to fully elucidate the ¹H and ¹³C NMR spectra with complete assignments would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon containing a furan moiety. This document collates available spectroscopic and structural data, outlines relevant experimental methodologies, and explores the potential biological significance of this class of compounds.

Core Molecular Structure

This compound is a pentacyclic aromatic compound with the chemical formula C₁₆H₁₀O.[1][2][3] Its structure consists of a furan ring fused to a naphthalene system, which is in turn fused to a benzene ring. The systematic IUPAC name for this compound is naphtho[2,3-b]benzofuran.[3]

Molecular Properties:

PropertyValueReference
Molecular FormulaC₁₆H₁₀O[1][2][3]
Molecular Weight218.25 g/mol [1][2][3]
CAS Registry Number243-42-5[1][2][3]

Spectroscopic and Bonding Characteristics

The electronic structure and bonding of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of organic molecules. For polycyclic aromatic hydrocarbons like this compound, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0-9.5 ppm), and the aromatic carbons appear in the corresponding region of the ¹³C NMR spectrum (δ 100-150 ppm).[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

  • Aromatic C-H stretching: 3100-3000 cm⁻¹[5]

  • Aromatic C=C stretching: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[5]

  • C-O-C stretching (furan ring): Around 1250-1050 cm⁻¹

  • Out-of-plane C-H bending: 900-675 cm⁻¹, the pattern of which can indicate the substitution on the aromatic rings.[5]

UV-Visible (UV-Vis) Spectroscopy

Polycyclic aromatic hydrocarbons are known to exhibit characteristic UV-Vis absorption spectra resulting from π-π* electronic transitions. The extended conjugation in this compound would be expected to result in multiple absorption bands in the UV and possibly the visible region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would likely show a prominent molecular ion peak (M⁺) at m/z 218, corresponding to its molecular weight.[6] The fragmentation pattern can provide further structural information.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the parent this compound are not extensively detailed in the available literature. However, based on general procedures for related compounds, the following methodologies would be appropriate.

Synthesis of this compound Derivatives

A general approach to synthesizing the core structure involves the cyclization of precursors. For instance, derivatives have been synthesized via palladium-catalyzed reactions.[7]

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. A relaxation agent may be used to shorten the acquisition time.

IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a very fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron impact (EI) source (typically 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Biological Significance and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on related benzo[b]furan derivatives has shown significant biological effects, particularly in the context of cancer therapy.

Several studies have demonstrated that benzo[b]furan derivatives can induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[8] This pathway is crucial for regulating cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[8] The inhibition of this pathway by benzo[b]furan derivatives leads to cell cycle arrest and programmed cell death.

Below is a diagram illustrating the logical relationship of benzo[b]furan derivatives' interaction with this key signaling pathway.

PI3K_Akt_mTOR_Pathway Inhibitory Action of Benzofuran Derivatives on the PI3K/Akt/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell_Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Benzofuran_Derivatives Benzo[b]furan Derivatives Benzofuran_Derivatives->PI3K Benzofuran_Derivatives->Akt Benzofuran_Derivatives->mTOR Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

Conclusion

This compound is a complex aromatic molecule with a planar, conjugated structure. While detailed experimental data on its precise bond lengths and angles are not widely published, its structure and bonding can be effectively characterized using a combination of spectroscopic techniques. The broader class of benzo[b]furans has demonstrated significant potential as inhibitors of key cellular signaling pathways implicated in cancer, suggesting that this compound and its derivatives may be valuable scaffolds for further investigation in drug discovery and development. Further research, particularly X-ray crystallographic studies of the parent molecule, would provide a more definitive understanding of its three-dimensional structure and bonding.

References

The Synthesis of Benzo[b]naphtho[2,3-d]furan: A Journey Through a Century of Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[b]naphtho[2,3-d]furan core, a planar tetracyclic aromatic ether, represents a significant scaffold in medicinal chemistry and materials science. Its rigid structure and electron-rich nature make it a compelling building block for novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes leading to this important heterocyclic system, presenting key experimental protocols and quantitative data to inform and assist researchers in the field.

Discovery and Early Synthetic Endeavors

The precise first synthesis of the parent this compound, historically also referred to as "brazan," is not definitively documented in a single landmark paper. Its discovery appears to be the culmination of early 20th-century explorations into polycyclic aromatic compounds. Initial synthetic strategies were often multi-step processes, relying on classical named reactions to construct the fused ring system. These early methods, while foundational, were often hampered by harsh reaction conditions and low yields.

One of the earliest conceptual approaches to constructing the this compound skeleton involves the intramolecular cyclization of a suitably substituted naphthyl phenyl ether. This general strategy has been realized through various methods over the decades, each with its own set of advantages and limitations.

Key Synthetic Strategies: From Classical to Contemporary

The synthesis of this compound and its derivatives has evolved significantly from its early beginnings. Modern methods offer improved efficiency, milder conditions, and greater functional group tolerance, largely driven by the advent of transition-metal catalysis. This section details some of the most pivotal synthetic approaches, providing both historical context and practical experimental protocols.

Intramolecular Cyclization of Naphthyl Phenyl Ethers

A cornerstone in the synthesis of this compound is the formation of the furan ring through the cyclization of a precursor containing a naphthyl and a phenyl group linked by an ether bond.

The Pschorr cyclization, a classical method for intramolecular aryl-aryl bond formation, can be adapted to synthesize the this compound skeleton. This approach typically involves the diazotization of an appropriately positioned amino group, followed by a copper-catalyzed radical cyclization.

Experimental Protocol: Synthesis of this compound via a Pschorr-type Reaction (Conceptual)

A conceptual protocol based on the principles of the Pschorr cyclization is as follows:

  • Synthesis of the Precursor: 2-(2-Aminophenoxy)naphthalene would be the key starting material. This can be synthesized via a nucleophilic aromatic substitution reaction between 2-naphthol and 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group.

  • Diazotization: The 2-(2-aminophenoxy)naphthalene is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Cyclization: The cold diazonium salt solution is then added to a suspension of copper powder or a copper(I) salt in a suitable solvent and heated. The decomposition of the diazonium salt generates an aryl radical which undergoes intramolecular cyclization onto the naphthalene ring.

  • Workup and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Another classical approach involves the electrophilic cyclization of a precursor like 3-phenoxy-2-naphthoic acid. In the presence of a strong acid or a dehydrating agent, the carboxylic acid is converted into an acylium ion, which then attacks the adjacent phenyl ring to close the furan ring.

Experimental Protocol: Synthesis of this compound-7-one via Electrophilic Cyclization

  • Precursor Synthesis: 3-Phenoxy-2-naphthoic acid is required as the starting material. This can be prepared via an Ullmann condensation between 3-hydroxy-2-naphthoic acid and bromobenzene.

  • Cyclization: The 3-phenoxy-2-naphthoic acid is treated with a strong dehydrating acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, and heated. The reaction promotes intramolecular Friedel-Crafts acylation.

  • Workup and Purification: The reaction mixture is cooled and carefully poured into ice water to precipitate the product. The solid is collected by filtration, washed with water and a dilute base solution to remove unreacted starting material, and then dried. The crude this compound-7-one can be purified by recrystallization.

  • Reduction (optional): The resulting ketone can be reduced to the parent this compound through methods like Wolff-Kishner or Clemmensen reduction.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium catalysis has revolutionized the synthesis of complex aromatic systems, including this compound. These methods offer high efficiency and functional group tolerance.

A modern and atom-economical approach involves the direct intramolecular C-H arylation of a naphthyl phenyl ether. This strategy avoids the need for pre-functionalized starting materials like amino or halo groups.

Experimental Protocol: Synthesis of a this compound Derivative via Intramolecular C-H Arylation

  • Precursor Synthesis: A suitable 2-phenoxy-3-halonaphthalene derivative is synthesized.

  • Cyclization: The precursor is dissolved in an appropriate solvent (e.g., toluene, dioxane) with a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., P(t-Bu)₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃). The mixture is heated under an inert atmosphere.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired this compound derivative.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various synthetic approaches to the this compound core and its derivatives, based on literature reports for analogous systems.

Synthetic MethodKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Pschorr-type CyclizationNaNO₂, H₂SO₄; CuAcetic Acid80-1002-430-50
Electrophilic CyclizationPolyphosphoric Acid-120-1501-360-80
Pd-catalyzed C-H ArylationPd(OAc)₂, Ligand, BaseToluene100-12012-2470-95
Ullmann Condensation/CyclizationCuI, BaseDMF140-16024-4840-60

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a series of logical steps, starting from readily available precursors and proceeding through key bond-forming reactions.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to Core Structure Naphthol Naphthol Naphthyl_Phenyl_Ether Naphthyl_Phenyl_Ether Naphthol->Naphthyl_Phenyl_Ether Ullmann or SNAr Substituted_Benzene Substituted_Benzene Substituted_Benzene->Naphthyl_Phenyl_Ether Pschorr Pschorr Naphthyl_Phenyl_Ether->Pschorr Diazotization Electrophilic Electrophilic Naphthyl_Phenyl_Ether->Electrophilic Acid Activation Pd_Catalyzed Pd_Catalyzed Naphthyl_Phenyl_Ether->Pd_Catalyzed C-H Activation Final_Product This compound Pschorr->Final_Product Electrophilic->Final_Product Pd_Catalyzed->Final_Product

Caption: General synthetic workflows for this compound.

The following diagram illustrates a more detailed logical flow for a palladium-catalyzed synthesis.

Pd_Catalyzed_Pathway Start 2-Naphthol + 1-Halo-2-X-Benzene Step1 Ullmann Condensation (CuI, Base) Start->Step1 Intermediate 2-(2-X-Phenoxy)naphthalene Step1->Intermediate Step2 Intramolecular C-H Arylation (Pd Catalyst, Ligand, Base) Intermediate->Step2 Product This compound Derivative Step2->Product

Caption: Palladium-catalyzed synthesis pathway.

Conclusion

The synthesis of this compound has a rich history that mirrors the broader advancements in the field of organic chemistry. From the classical, often harsh, methods of the early 20th century to the elegant and efficient transition-metal-catalyzed reactions of today, the approaches to this valuable scaffold have become increasingly sophisticated. This guide provides a foundational understanding of these synthetic strategies, equipping researchers with the historical context and practical knowledge necessary to incorporate this important heterocyclic system into their research and development endeavors. The continued exploration of new synthetic methodologies will undoubtedly lead to even more efficient and versatile routes to this compound and its derivatives, paving the way for new discoveries in medicine and materials science.

The Elusive Natural Occurrence of Benzo[b]naphtho[2,3-d]furan Derivatives: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the natural occurrence of compounds based on the benzo[b]naphtho[2,3-d]furan scaffold. Following a comprehensive review of the scientific literature, it must be stated that no naturally occurring derivatives of the this compound core have been documented to date. The parent compound is known and has been synthesized, but its presence in any plant, fungus, or marine organism has not been reported.

However, the isomeric benzo[b]naphtho[2,1-d]furan skeleton is present in nature. This guide will, therefore, focus on these closely related, naturally occurring analogues, providing the detailed data and protocols requested, with the explicit clarification that they belong to a different isomeric class. The information presented herein is intended to serve as a valuable resource for the exploration of this rare class of natural products and to guide future research in this area.

Naturally Occurring Benzo[b]naphtho[2,1-d]furan Derivatives from Streblus usambarensis

Researchers have recently isolated three new benzo[b]naphtho[2,1-d]furan derivatives, named Usambarins A, B, and C, from the stem and roots of the plant Streblus usambarensis (Moraceae).[1][2][3] These compounds represent a novel subclass of this heterocyclic system.

Quantitative Data and Spectroscopic Features

While specific yields from the extraction process were not quantified in the cited study, the isolation of these compounds allowed for their detailed spectroscopic characterization. The key identification data is summarized below.

Table 1: Spectroscopic Data for Usambarins A-C

CompoundMolecular FormulaMass Spectrometry (HRESIMS) [M+H]⁺Key ¹H NMR Signals (600 MHz, DMSO-d₆) δ in ppmKey ¹³C NMR Signals (DMSO-d₆) δ in ppm
Usambarin A C₂₃H₂₂O₄m/z 363.1596 (calcd. 363.1591)8.00 (d, J=8.9 Hz, H-4), 7.59 (d, J=2.6 Hz, H-1), 7.23 (dd, J=8.9, 2.6 Hz, H-3), 3.97 (s, 2-OMe)157.9 (C-2), 147.3 (C-8), 145.5 (C-9), 118.9 (C-10)
Usambarin B C₂₂H₂₀O₄m/z 349.1440 (calcd. 349.1434)Similar to Usambarin A, but lacking the 2-OMe signal.157.3 (C-2), similar to Usambarin A for other key carbons.
Usambarin C C₂₂H₁₈O₄m/z 347.1283 (calcd. 347.1278)7.36 (s, H-7), pyran ring signals.Features a pyran ring fused to the core structure.

Experimental Protocols

The isolation of Usambarins A-C was achieved through a multi-step chromatographic process. The generalized workflow is detailed below.

General Experimental Workflow for Isolation

Isolation_Workflow Figure 1: General Workflow for the Isolation of Usambarins plant_material Dried and powdered roots and stems of Streblus usambarensis extraction Extraction with CH₂Cl₂/MeOH (1:1) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_tlc Preparative TLC purified_fractions->prep_tlc prep_hplc Preparative HPLC prep_tlc->prep_hplc isolated_compounds Isolated Usambarins A, B, C prep_hplc->isolated_compounds

Caption: Figure 1: General Workflow for the Isolation of Usambarins.

Methodology:

  • Plant Material Preparation: The roots and stems of Streblus usambarensis were collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material was extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) to yield a crude extract.[2]

  • Initial Fractionation: The crude extract was subjected to column chromatography on silica gel to separate it into several fractions based on polarity.

  • Purification: The fractions containing the compounds of interest were further purified using a combination of chromatographic techniques:

    • Sephadex LH-20 column chromatography: This step was used for size-exclusion separation.

    • Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions was achieved on preparative TLC plates.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final step of purification to yield the pure Usambarins A, B, and C was performed using preparative HPLC.[2]

  • Structure Elucidation: The structures of the isolated compounds were determined using extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The structure of Usambarin A was confirmed by X-ray crystallography.[1]

Potential Biological Signaling Pathways

While no specific signaling pathways have been elucidated for the naturally occurring Usambarins, research on related structures provides insights into potential biological activities.

The sulfur-containing analogue, benzo[b]naphtho[2,3-d]thiophene , has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cellular growth, and differentiation. Activation of the AhR pathway is a known mechanism for the toxic effects of many polycyclic aromatic compounds.

AhR_Signaling_Pathway Figure 2: Postulated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BNF Benzo[b]naphtho[2,3-d]thiophene (Ligand) AhR_complex AhR-Hsp90-XAP2 Complex BNF->AhR_complex Binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change AhR_ligand_complex_n Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_n Translocation ARNT ARNT AhR_ARNT_complex Ligand-AhR-ARNT Complex ARNT->AhR_ARNT_complex AhR_ligand_complex_n->AhR_ARNT_complex Dimerization XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT_complex->XRE Binds Gene_transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_transcription Initiates

Caption: Figure 2: Postulated Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Furthermore, various synthetic derivatives of the simpler benzo[b]furan core have been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. While this activity has not been confirmed for naturally occurring this compound derivatives, it represents a plausible and important area for future investigation.

Conclusion and Future Directions

The this compound scaffold remains an intriguing but thus far elusive target in the field of natural product chemistry. The discovery of the isomeric benzo[b]naphtho[2,1-d]furans in Streblus usambarensis is a significant finding that opens the door to further exploration of this chemical space.

For researchers in drug development, the lack of known natural derivatives of the [2,3-d] isomer suggests that synthetic libraries may be the most viable path forward for exploring its therapeutic potential. The biological activities of related benzofurans and isosteric benzonaphthothiophenes suggest that the AhR and PI3K/Akt/mTOR pathways are promising targets for such investigations. Future bioprospecting efforts, perhaps in unique ecological niches, may yet uncover natural sources of this rare heterocyclic system.

References

An In-depth Technical Guide to the Benzo[b]naphtho[2,3-d]furan Ring System

Author: BenchChem Technical Support Team. Date: December 2025

The benzo[b]naphtho[2,3-d]furan scaffold is a polycyclic aromatic hydrocarbon consisting of a furan ring fused to naphthalene and benzene rings. This rigid, planar ring system has garnered significant interest from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics make it a promising core for the development of novel therapeutic agents and advanced organic electronic materials. This guide provides a comprehensive overview of the synthesis, biological activities, and material applications of the this compound ring system and its derivatives, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The fundamental structure of this compound is characterized by the fusion of a furan ring at the [b] face of a naphthalene moiety, which is in turn fused to a benzene ring at the [2,3-d] position. The parent compound has the chemical formula C₁₆H₁₀O and a molecular weight of 218.25 g/mol .[1] The planar nature of this system facilitates π-π stacking interactions, a key feature in both its biological activity and its performance in organic electronics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₀O[1]
Molecular Weight218.25 g/mol [1]
CAS Number243-42-5[1]
IUPAC NameNaphtho[2,3-b][2]benzofuran[1]

Derivatives of this core structure can be synthesized to modulate its physicochemical properties, such as solubility, electronic characteristics, and biological target affinity.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through various organic reactions. A common strategy involves the construction of the furan ring onto a pre-existing naphthalene framework.

Experimental Protocol: Synthesis of 3-Bromothis compound

A representative synthetic route to a functionalized derivative, 3-bromothis compound, is outlined below. This intermediate can be further modified to generate a library of compounds for biological screening or materials development.[3]

Materials:

  • 4-Bromo-2-fluoro-1-iodobenzene

  • Naphthol

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate

  • Toluene

  • Water

  • Dichloromethane

  • Boron tribromide

  • 1-Methyl-pyrrolidin-2-one

  • Potassium carbonate

Procedure:

  • Suzuki Coupling: In a round-bottom flask, combine 4-bromo-2-fluoro-1-iodobenzene, naphthol, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Add a 2M aqueous solution of sodium carbonate and toluene. The reaction mixture is refluxed under an inert atmosphere until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Demethylation/Cyclization (if applicable): If a methoxy-substituted naphthol was used, the resulting intermediate is dissolved in dichloromethane and cooled to 0°C. Boron tribromide is added dropwise, and the reaction is stirred for 24 hours while warming to room temperature.

  • Final Cyclization: The intermediate from the previous step is dissolved in 1-methyl-pyrrolidin-2-one, and potassium carbonate is added. The mixture is heated to 200°C for 2 hours.

  • Final Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 3-bromothis compound, is purified by recrystallization or column chromatography.

Biological Applications in Drug Discovery

Derivatives of the this compound ring system have shown significant promise as anticancer agents. Their planar structure allows them to intercalate with DNA or interact with the active sites of key enzymes involved in cancer progression.

Anticancer Activity and Signaling Pathways

1. Topoisomerase II Inhibition:

Certain this compound-6,11-dione derivatives have been identified as potent inhibitors of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis in cancer cells.

Topoisomerase_II_Inhibition Benzo[b]naphtho[2,3-d]furan_derivative This compound Derivative Topoisomerase_II Topoisomerase II Benzo[b]naphtho[2,3-d]furan_derivative->Topoisomerase_II DNA_Cleavage_Complex Topoisomerase II-DNA Cleavage Complex Topoisomerase_II->DNA_Cleavage_Complex Binds to DNA_Re-ligation_Inhibition Inhibition of DNA Re-ligation DNA_Cleavage_Complex->DNA_Re-ligation_Inhibition Double-Strand_Breaks DNA Double-Strand Breaks DNA_Re-ligation_Inhibition->Double-Strand_Breaks Leads to Apoptosis Apoptosis Double-Strand_Breaks->Apoptosis

Caption: Inhibition of Topoisomerase II by this compound Derivatives.

2. PI3K/Akt/mTOR Pathway Inhibition:

While direct studies on this compound are ongoing, related benzo[b]furan derivatives have been shown to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Benzofuran_Derivative Benzo[b]furan Derivative Benzofuran_Derivative->PI3K Benzofuran_Derivative->Akt Benzofuran_Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR Pathway by Benzo[b]furan Derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of this compound and related benzo[b]furan derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound.

Table 2: In Vitro Anticancer Activity of Selected Benzo[b]furan and this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compound-6,11-dione derivativeHuman promyelocytic leukemia (HL-60)Data not specified
Benzo[b]furan derivative 26Human breast cancer (MCF-7)0.057[4]
Benzo[b]furan derivative 36Human breast cancer (MCF-7)0.051[4]
Benzo[b]furan derivative 10hHuman cervical cancer (HeLa)0.024
Benzo[b]furan derivative 10hMurine leukemia (L1210)0.016
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with This compound derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Applications in Materials Science

The rigid and planar structure of the this compound ring system, along with its tunable electronic properties, makes it an attractive candidate for use in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, derivatives of this compound can function as host materials in the emissive layer. A good host material should possess a high triplet energy to confine the excitons on the dopant (emitter) molecules, good charge carrier mobility, and thermal and morphological stability. The this compound core can be functionalized with various electron-donating or electron-withdrawing groups to fine-tune its HOMO/LUMO energy levels and other properties to match the requirements of the OLED device architecture. While specific data for this compound hosts is emerging, related dibenzofuran derivatives have shown excellent performance.

Table 3: Performance of Dibenzofuran-Based Host Materials in Blue Phosphorescent OLEDs

Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furanIr(cb)₃22.4Not Reported(0.14, 0.16)
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furanIr(cb)₃22.9Not Reported(0.14, 0.16)
Dibenzofuran-cyanofluorene derivativePO-0125.3Not Reported(0.50, 0.49)

Conclusion

The this compound ring system represents a versatile and valuable scaffold in both medicinal chemistry and materials science. Its derivatives have demonstrated potent anticancer activity through mechanisms such as topoisomerase II and PI3K/Akt/mTOR pathway inhibition. Furthermore, its inherent electronic properties make it a promising platform for the development of next-generation materials for organic electronics. Continued exploration of the synthesis and functionalization of this unique ring system is expected to yield novel compounds with enhanced therapeutic efficacy and superior performance in electronic devices. This guide serves as a foundational resource for researchers aiming to harness the potential of the this compound core in their respective fields.

References

An In-depth Technical Guide to Benzo[b]naphtho[2,3-d]furan: IUPAC Nomenclature, Synonyms, and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic aromatic compound Benzo[b]naphtho[2,3-d]furan, focusing on its standardized nomenclature, alternative names, and key chemical and physical properties. This document is intended to serve as a foundational resource for professionals in chemical research and drug development.

IUPAC Nomenclature and Synonyms

The formal and unambiguous naming of chemical compounds is critical for clear scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for this purpose.

The IUPAC name for the compound commonly known as this compound is naphtho[2,3-b][1]benzofuran [2]. This name is derived from the fusion of a naphthyl and a benzofuran ring system.

In scientific literature and chemical databases, this compound is also referred to by several synonyms. Understanding these alternative names is crucial for comprehensive literature searches and substance identification.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifierSource
Common Name This compoundDepositor-Supplied[2]
Alternative Name BenzonaphthofuranNIST WebBook[3]
CAS Registry Number 243-42-5PubChem[2], NIST WebBook[3]
European Community (EC) Number 205-955-9PubChem[2]

Below is a diagram illustrating the relationship between the chemical structure and its various names.

Benzo[b]naphtho[2,3-d]furan_Nomenclature Chemical Structure and Nomenclature of this compound structure {Chemical Structure C₁₆H₁₀O } iupac IUPAC Name naphtho[2,3-b][1]benzofuran structure->iupac is named common Common Name This compound structure->common is commonly called cas CAS Number 243-42-5 structure->cas is identified by synonym Synonym Benzonaphthofuran common->synonym is also known as

Structure and Nomenclature of this compound

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₀OPubChem[2], NIST WebBook[3]
Molecular Weight 218.25 g/mol PubChem[2]
Monoisotopic Mass 218.073164938 DaPubChem[2]
Melting Point 479.3 K (206.15 °C)NIST WebBook
Polar Surface Area 13.1 ŲPubChem[2]
Complexity 287PubChem[2]
Heavy Atom Count 17PubChem[2]
Covalently-Bonded Unit Count 1PubChem[2]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Table 3: Spectral Data for this compound

Spectrum TypeKey Features / Data SourceSource
Mass Spectrometry (GC-MS) Top Peaks (m/z): 218, 189, 219PubChem[2]
Infrared (IR) Spectrum Available as KBr wafer spectrum.PubChem[2], NIST WebBook[4]
¹H NMR Spectrum Data available from SpectraBase.PubChem[2]
¹³C NMR Spectrum Data available from ChemicalBook.ChemicalBook[5]
UV/Visible Spectrum Data available from the NIST WebBook.NIST WebBook[6]

Experimental Protocols: Synthesis of Derivatives

Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones

A palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinone has been reported for the synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones, which are sulfur isosteres of the corresponding furan derivatives.

General Procedure: A mixture of the 3-arylthio-1,4-naphthoquinone (2.0 mmol) and palladium(II) acetate (Pd(OAc)₂, 448 mg, 2.0 mmol) in 10 mL of acetic acid is refluxed under an argon atmosphere for approximately 40 hours. The insoluble material is then filtered off and washed with acetic acid. The filtrate is evaporated under vacuum, and the resulting residue is purified by silica gel column chromatography or crystallization from 95% ethanol to yield the desired benzo[b]naphtho[2,3-d]thiophene-6,11-dione.

Synthesis of 3-bromo-Benzo[b]naphtho[2,3-d]furan

Synthetic routes to 3-bromo-Benzo[b]naphtho[2,3-d]furan have been outlined, often involving multi-step processes with various reagents and conditions. One reported route starts from 4-Bromo-2-fluoro-1-iodobenzene. Key reagents and conditions mentioned include:

  • Tetrakis(triphenylphosphine)palladium(0) with sodium carbonate in a toluene/water system under reflux and an inert atmosphere.

  • Boron tribromide in dichloromethane.

  • Potassium carbonate in 1-methyl-pyrrolidin-2-one at 200 °C[7].

Biological Activity

The benzo[b]furan moiety is a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. Derivatives of benzo[b]furan have been extensively studied for their anticancer, antibacterial, and antifungal properties[8]. The biological activities are often attributed to the diverse intermolecular interactions that the heterocyclic system can engage in, including hydrogen bonding and π-stacking with biological targets[8].

While specific biological activity data for the unsubstituted this compound is not extensively reported in the public domain, the broader class of benzo[b]naphthofurans has been investigated. For instance, derivatives of the isomeric Benzo[b]naphtho[2,1-d]furan isolated from natural sources have shown moderate antibacterial activity[9][10]. These findings suggest that the this compound core could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].

  • Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long-lasting harmful effects to aquatic life[2].

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods.

References

An In-depth Technical Guide on the Health and Safety of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal safety data sheet (SDS) and should not be used for emergency response. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling this chemical.

Executive Summary

Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon (PAH) and a heterocyclic compound. While specific toxicological data for this exact isomer is limited in publicly available literature, its structural similarity to other PAHs and preliminary research indicate potential health and environmental hazards. This guide synthesizes available safety information, outlines a probable mechanism of toxicity based on its activity as an Aryl Hydrocarbon Receptor (AhR) agonist, and provides detailed experimental protocols for assessing its toxicological profile.

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Hazardous to the aquatic environment, long-term (Chronic) (Category 4): May cause long-lasting harmful effects to aquatic life.[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H413: May cause long lasting harmful effects to aquatic life.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal facility.

Toxicological Data

A study on coastal sediments has identified this compound as a significant AhR agonist, with a relative potency that may be comparable to or greater than the well-characterized carcinogen benzo[a]pyrene.[2][3]

Table 1: Summary of Toxicological Endpoints for this compound

EndpointValueSpeciesRouteSource
Acute Oral Toxicity Category 4 (Harmful)N/AOralGHS Classification[1]
Aquatic Toxicity Category 4 (Chronic)N/AAquaticGHS Classification[1]
AhR Agonist Activity SignificantIn vitroN/A(Kim et al., 2019)[2]

Proposed Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

The toxicity of many PAHs is initiated by their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This activation leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes, particularly CYP1A1. While beneficial for metabolizing xenobiotics, this process can also lead to the formation of reactive metabolites that can cause DNA damage, cellular toxicity, and carcinogenesis. The identification of this compound as a potent AhR agonist suggests this is a primary mechanism of its toxicity.

AhR_Signaling_Pathway Figure 1: Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AhR_complex AhR-Hsp90-XAP2 Complex This compound->AhR_complex Binding transformed_AhR Transformed AhR Complex AhR_complex->transformed_AhR Conformational Change ARNT ARNT transformed_AhR->ARNT Translocation DRE Dioxin Response Element (DRE) transformed_AhR->DRE Dimerization & Binding ARNT->DRE Dimerization & Binding CYP1A1_gene CYP1A1 Gene DRE->CYP1A1_gene Transcription Activation CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein CYP1A1_mRNA->CYP1A1_protein Translation (in Cytoplasm) toxic_metabolites Reactive/Toxic Metabolites CYP1A1_protein->toxic_metabolites Metabolism of Pro-carcinogens cellular_effects DNA Adducts, Oxidative Stress, etc. toxic_metabolites->cellular_effects Cellular Damage

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for this compound.

Recommended Experimental Protocols

Given the data gaps, the following experimental protocols are recommended to thoroughly characterize the toxicological profile of this compound.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Cell Line: Human hepatoma cell line (e.g., HepG2) is recommended due to its metabolic capabilities.

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Incubation: Replace the culture medium with the prepared treatment solutions and incubate for 24-72 hours.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or MTS assay. Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using a dose-response curve.

Cytotoxicity_Workflow Figure 2: In Vitro Cytotoxicity Assay Workflow A Seed HepG2 cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with compound dilutions C->D E Incubate for 24-72 hours D->E F Perform MTT/MTS assay E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: In Vitro Cytotoxicity Assay Workflow.

Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay

This assay quantifies the ability of this compound to activate the AhR signaling pathway.

Cell Line: A cell line stably transfected with a reporter plasmid containing a dioxin-responsive element (DRE) upstream of a luciferase gene (e.g., H4IIE-luc).

Methodology:

  • Cell Culture and Seeding: Culture and seed the reporter cell line as described in the cytotoxicity assay.

  • Treatment: Treat the cells with serial dilutions of this compound. Include a known AhR agonist (e.g., TCDD or Benzo[a]pyrene) as a positive control and a solvent control.

  • Incubation: Incubate the cells for a period sufficient to allow for gene transcription and translation (typically 6-24 hours).

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration). Express the results as fold induction over the solvent control and determine the EC50 (the concentration that produces 50% of the maximal response).

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of CYP1A1, a key enzyme induced by AhR activation.

Cell Line: Human hepatoma cell line (e.g., HepG2).

Methodology:

  • Cell Culture and Treatment: Culture and treat HepG2 cells with various concentrations of this compound for 24-72 hours to allow for enzyme induction.

  • Cell Lysis: Prepare cell lysates or microsomes from the treated cells.

  • EROD Assay: The 7-ethoxyresorufin-O-deethylase (EROD) assay is a common method. Add the substrate, 7-ethoxyresorufin, and NADPH to the cell lysate/microsomes. CYP1A1 will metabolize the substrate to the fluorescent product, resorufin.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of resorufin formation and normalize to the total protein concentration in the lysate/microsomes. Determine the EC50 for CYP1A1 induction.

Handling and Safety Precautions

Due to its classification as a hazardous substance and its potential for genotoxicity and carcinogenicity, strict safety precautions should be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

Handling Procedures:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a compound with recognized hazards, including acute oral toxicity and long-term aquatic toxicity. Its potent activity as an Aryl Hydrocarbon Receptor agonist strongly suggests a potential for more severe chronic health effects, such as genotoxicity and carcinogenicity, through the induction of metabolic enzymes and the formation of reactive intermediates. The lack of comprehensive experimental data necessitates a cautious approach to its handling and a thorough toxicological evaluation using the protocols outlined in this guide. Researchers and drug development professionals should prioritize safety and conduct further studies to fully characterize the health and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzo[b]naphtho[2,3-d]furan from o-Acetylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon with potential applications in materials science and as a scaffold in medicinal chemistry. The synthesis commences with readily available o-acetylbenzoic acid and proceeds through a key dione intermediate.

Introduction

This compound belongs to the family of benzonaphthofurans, a class of heterocyclic compounds that are constituents of some natural products and have shown a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The rigid, planar structure of these molecules also makes them of interest for applications in organic electronics. This document outlines a two-stage synthetic approach to this compound, beginning with the synthesis of the intermediate, this compound-6,11-dione, from o-acetylbenzoic acid. Subsequently, a general protocol for the reduction of this dione to the target aromatic furan is provided.

Synthetic Strategy

The overall synthetic pathway involves two key transformations:

  • Synthesis of this compound-6,11-dione: This step involves the condensation of o-acetylbenzoic acid with 1,4-naphthoquinone.

  • Reduction of this compound-6,11-dione: The dione intermediate is reduced to the fully aromatic this compound. For this step, two established methods for carbonyl reduction, the Wolff-Kishner and Clemmensen reductions, are presented.

Synthetic Workflow cluster_0 Step 1: Dione Synthesis cluster_1 Step 2: Reduction o_acetylbenzoic_acid o-Acetylbenzoic Acid dione This compound-6,11-dione o_acetylbenzoic_acid->dione Condensation naphthoquinone 1,4-Naphthoquinone naphthoquinone->dione furan This compound dione->furan Wolff-Kishner or Clemmensen Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound-6,11-dione

This protocol is adapted from the general synthesis of benzo[b]naphtho[2,3-b]furan-6,11-diones from o-acetylbenzoic acids.

Materials:

  • o-Acetylbenzoic acid

  • 1,4-Naphthoquinone

  • Acetic anhydride

  • Sodium acetate, anhydrous

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of o-acetylbenzoic acid (1.0 eq), 1,4-naphthoquinone (1.0 eq), and anhydrous sodium acetate (2.0 eq) in acetic anhydride (10-15 mL per gram of o-acetylbenzoic acid) is heated to reflux for 5-10 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and water.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water, followed by a small amount of cold ethanol.

  • The crude product is then refluxed in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours to ensure complete cyclization and hydrolysis of any intermediates.

  • The mixture is cooled, and the solid product is collected by filtration, washed with water until the filtrate is neutral, and then dried.

  • The crude this compound-6,11-dione can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.

Quantitative Data:

Reactant 1Reactant 2ProductYield (%)
o-Acetylbenzoic acid1,4-NaphthoquinoneThis compound-6,11-dione60-70%

Note: The yield is an estimate based on similar reported reactions and may vary depending on the specific reaction conditions.

Protocol 2: Reduction of this compound-6,11-dione

Two classical methods for the reduction of aryl ketones to the corresponding alkanes are provided. The choice of method depends on the substrate's stability to acidic or basic conditions.

Method A: Wolff-Kishner Reduction (Basic Conditions)

The Wolff-Kishner reduction is suitable for substrates that are stable in the presence of strong bases.[3][4]

Materials:

  • This compound-6,11-dione

  • Hydrazine hydrate (85-100%)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Diethylene glycol or other high-boiling solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound-6,11-dione (1.0 eq), hydrazine hydrate (4.0-5.0 eq), and diethylene glycol.

  • Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.

  • Carefully add powdered potassium hydroxide (4.0-5.0 eq) to the reaction mixture.

  • Increase the temperature to 190-210 °C and allow the mixture to reflux for 3-5 hours, during which nitrogen gas will evolve.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography on silica gel or recrystallization.

Method B: Clemmensen Reduction (Acidic Conditions)

The Clemmensen reduction is effective for compounds that are stable in strong acidic conditions.[5]

Materials:

  • This compound-6,11-dione

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.

  • To a round-bottom flask equipped with a reflux condenser, add the freshly prepared zinc amalgam, a mixture of concentrated hydrochloric acid and water (1:1), and a layer of toluene.

  • Add this compound-6,11-dione to the flask.

  • Heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain the acidity.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to yield this compound.

Expected Quantitative Data for Reduction:

Starting MaterialReduction MethodProductExpected Yield (%)
This compound-6,11-dioneWolff-KishnerThis compound70-90%
This compound-6,11-dioneClemmensenThis compound60-80%

Note: Yields are general estimates for these types of reductions and will require optimization for this specific substrate.

Potential Applications and Biological Activity

While specific biological data for this compound is limited, related benzonaphthofuran and naphthofuran derivatives have demonstrated a range of biological activities.[1][2][6] These include:

  • Antimicrobial Activity: Some naphthofuran derivatives have shown activity against various bacterial and fungal strains.[2]

  • Cytotoxic Activity: Certain naphtho[1,2-b]furan derivatives have exhibited cytotoxic effects against cancer cell lines.[7] The planar aromatic structure of this compound suggests it could act as an intercalating agent with DNA, a mechanism of action for some anticancer drugs.

Potential_Biological_Activities BNF This compound Antimicrobial Antimicrobial Activity BNF->Antimicrobial Potential for Cytotoxic Cytotoxic Activity (Anticancer) BNF->Cytotoxic Potential as Materials Materials Science (Organic Electronics) BNF->Materials Potential in

Caption: Potential applications of this compound.

The unique photophysical properties of such extended aromatic systems also suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research is warranted to fully explore the biological and material properties of this compound and its derivatives.

References

Palladium-Catalyzed Synthesis of Benzo[b]naphtho[2,3-d]furan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of Benzo[b]naphtho[2,3-d]furan derivatives. These compounds are of significant interest due to their potential biological activities and applications in materials science.

Introduction

Benzo[b]naphtho[2,3-d]furans are a class of polycyclic aromatic hydrocarbons containing a furan ring fused to a naphthalene system. This structural motif is found in compounds with potential applications in drug discovery and as organic photoelectric materials.[1] Palladium catalysis offers an efficient and versatile approach for the synthesis of these complex heterocyclic systems. Several palladium-catalyzed methods have been developed, including oxidative cyclization, annulation of o-alkynylphenols, and cascade coupling reactions.[2][3][4] These methods provide routes to various derivatives with diverse substitution patterns.

Applications

This compound derivatives and their analogues have shown potential in several areas:

  • Drug Discovery: Analogues such as benzo[b]naphtho[2,3-d]thiophene-6,11-diones are considered bioisosteres of compounds with known biological activities.[2] The broader class of benzofurans, to which these compounds belong, are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[5][6]

  • Organic Photoelectric Materials: Bromo-substituted this compound serves as an intermediate in the synthesis of benzidine and triarylamine derivatives used in organic light-emitting diodes (OLEDs).[1] These materials exhibit good hole transport performance, high thermal stability, and contribute to devices with lower driving voltages and higher luminous efficiency.[1]

Synthetic Methodologies

Several palladium-catalyzed strategies have been successfully employed for the synthesis of the this compound core and its derivatives. The following sections detail the protocols for some of these key methods.

Method 1: Oxidative Cyclization

A two-step synthesis involving a substitution reaction followed by a palladium(II)-mediated oxidative cyclization has been reported for the synthesis of analogous benzo[b]naphtho[2,3-d]thiophene-6,11-diones, and a similar strategy can be envisioned for the furan derivatives.[2]

Experimental Protocol:

A general procedure for the palladium-mediated oxidative cyclization is as follows:

  • To a solution of the 3-aryloxy-1,4-naphthoquinone precursor in distilled acetic acid, add a stoichiometric amount of palladium(II) acetate.

  • Reflux the mixture under an argon atmosphere for approximately 40 hours.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound-6,11-dione derivative.

Data Presentation:

PrecursorCatalystSolventTime (h)Yield (%)Reference
3-(4-methylphenylthio)-1,4-naphthoquinonePd(OAc)₂ (stoichiometric)Acetic Acid40Not specified for furan[2]
3-arylthio-1,4-naphthoquinonesPd(OAc)₂ (stoichiometric)Acetic Acid4038-85 (for thiophene analogues)[2]
Method 2: Annulation of o-Alkynylphenols

The palladium-catalyzed annulation of o-alkynylphenols with aryl halides provides an efficient pathway to 2,3-diarylbenzo[b]furans and can be adapted for the synthesis of the larger naphthofuran system.[3]

Experimental Workflow:

G cluster_prep Starting Material Preparation cluster_reaction Palladium-Catalyzed Annulation cluster_workup Workup and Purification o_alkynylphenol o-Alkynylphenol reaction_vessel Reaction Vessel (Pd Catalyst, Ligand, Base, Solvent) o_alkynylphenol->reaction_vessel aryl_halide Aryl Halide aryl_halide->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction purification Column Chromatography workup->purification Crude Product product This compound Derivative purification->product Purified Product

Caption: Palladium-catalyzed annulation workflow.

Experimental Protocol:

  • In a reaction vessel, combine the o-alkynylphenol, aryl halide, palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., bipyridine), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF).

  • Heat the mixture under an inert atmosphere at a specified temperature until the starting materials are consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2,3-disubstituted this compound.

Data Presentation:

o-Alkynylphenol DerivativeAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
General o-alkynylphenolVarious aryl halidesPd/bpyK₂CO₃DMFNot specifiedNot specified[3]
Method 3: Sonogashira Coupling followed by Electrophilic Cyclization

This two-step approach involves an initial palladium/copper-catalyzed Sonogashira coupling of an o-iodoanisole with a terminal alkyne, followed by demethylation and electrophilic cyclization to form the benzofuran ring.[5] This can be a versatile method for preparing various substituted derivatives.

Experimental Workflow:

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Demethylation & Cyclization start1 o-Iodoanisole Derivative reaction1 PdCl₂(PPh₃)₂, CuI, Et₃N start1->reaction1 start2 Terminal Alkyne start2->reaction1 intermediate o-(1-Alkynyl)anisole reaction1->intermediate reaction2 1. Demethylation (e.g., BBr₃) 2. Electrophilic Cyclization (e.g., I₂) intermediate->reaction2 product Substituted this compound reaction2->product

Caption: Sonogashira coupling and cyclization workflow.

Experimental Protocol:

Step 1: Sonogashira Coupling

  • To a solution of the o-iodoanisole derivative (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, add PdCl₂(PPh₃)₂ (2 mol %) and CuI (1 mol %).[5]

  • Stir the mixture at room temperature under an argon atmosphere for 3-6 hours.[5]

  • Filter the resulting solution, wash with saturated aqueous NaCl, and extract with diethyl ether.[5]

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the o-(1-alkynyl)anisole intermediate.

Step 2: Electrophilic Cyclization

  • Dissolve the o-(1-alkynyl)anisole intermediate in a suitable solvent such as dichloromethane.

  • Add a demethylating agent (e.g., boron tribromide) at 0 °C and allow the reaction to warm to room temperature.

  • After demethylation is complete, add an electrophile (e.g., I₂, PhSeCl) to effect the cyclization.[5]

  • Stir at room temperature for 3 hours.[5]

  • Quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation:

o-IodoanisoleTerminal AlkyneCoupling CatalystCyclization ElectrophileOverall Yield (%)Reference
o-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂/CuII₂Excellent (not specified)[5]
o-Iodoanisole1-HexynePdCl₂(PPh₃)₂/CuIPhSeClExcellent (not specified)[5]

Conclusion

The palladium-catalyzed synthesis of this compound derivatives offers a range of versatile and efficient methods for accessing these valuable compounds. The choice of synthetic strategy will depend on the desired substitution pattern and the availability of starting materials. The protocols and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further optimization of reaction conditions may be necessary for specific substrates.

References

Application Notes and Protocols: Benzo[b]naphtho[2,3-d]furan in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon containing a furan moiety fused between benzene and naphthalene rings. Its rigid and planar molecular structure, combined with excellent thermal and morphological stability, makes it a promising building block for advanced organic electronic materials.[1] In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are primarily utilized as high-performance host materials, particularly for blue fluorescent and Thermally Activated Delayed Fluorescence (TADF) emitters.[1][2] Furthermore, its brominated form serves as a crucial intermediate in the synthesis of other functional OLED materials, such as hole-transporting layers.[3][4]

The core structure's properties can be fine-tuned through molecular engineering to optimize charge transport, energy transfer, and device stability, addressing key challenges in developing efficient and long-lasting OLED displays.

G cluster_synthesis Synthesis Workflow A 1. Sonogashira Coupling (Precursor Assembly) B 2. Demethylation (Ether Cleavage) A->B C 3. Intramolecular Cyclization (Furan Ring Formation) B->C D 4. Electrophilic Bromination (Functionalization) C->D E 5. Purification (Chromatography) D->E G cluster_oled OLED Device Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode Electrons- ETL Electron Transport Layer (ETL) ETL->EIL EML Emissive Layer (Host + Dopant) EML->ETL Light Emitted Light EML->Light HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (ITO Substrate) Anode->HTL Holes+ G cluster_host Host (e.g., NBFPAn) cluster_dopant Dopant (e.g., m-t-DABNA) S1_H S1 S1_D S1 S1_H->S1_D FRET T1_H T1 T1_D T1 T1_H->T1_D Dexter S0_D S0 S1_D->S0_D Light Emission

References

Functionalization of the Benzo[b]naphtho[2,3-d]furan Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the benzo[b]naphtho[2,3-d]furan core, a promising scaffold in medicinal chemistry and materials science. The protocols focus on palladium-catalyzed cross-coupling reactions, which are instrumental in creating diverse derivatives from key intermediates.

Introduction

The this compound scaffold is a rigid, planar, and electron-rich heterocyclic system. These characteristics make it an attractive core for the development of novel organic materials with interesting photophysical properties and for the synthesis of biologically active molecules. Functionalization of this core allows for the fine-tuning of its electronic and steric properties, enabling the exploration of its potential in various applications. This document outlines key synthetic transformations and provides exemplary protocols for the preparation of functionalized this compound derivatives.

Key Intermediates for Functionalization

The functionalization of the this compound core typically begins with the synthesis of halogenated or boronic acid derivatives, which serve as versatile handles for subsequent cross-coupling reactions.

1. 3-Bromo-benzo[b]naphtho[2,3-d]furan: This brominated derivative is a key precursor for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. It can be synthesized from 4-bromo-2-fluoro-1-iodobenzene through a multi-step sequence involving a palladium-catalyzed coupling reaction.[1]

2. This compound-2-yl-boronic Acid: This boronic acid derivative is a crucial partner in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the this compound moiety onto other aromatic or heteroaromatic systems. A synthetic protocol for its preparation has been reported with a yield of 65%.[2]

Application in Materials Science: Synthesis of Organic Optoelectronic Materials

Derivatives of this compound are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The extended π-conjugated system of the core can be further modulated by the introduction of specific functional groups to tune the material's photophysical properties, including absorption and emission wavelengths, as well as charge transport characteristics. For instance, 3-bromo-benzo[b]naphtho[2,3-d]furan serves as an intermediate in the synthesis of triarylamine derivatives, which are known for their hole-transporting properties in OLEDs.

Photophysical Properties of Related Naphthofuran Derivatives

While specific data for a wide range of functionalized benzo[b]naphtho[2,3-d]furans is emerging, data from analogous naphthofuran and benzonaphthophosphoindole systems provide valuable insights into the potential properties of these compounds.

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
Dibenzo-fused Naphtho[2,3-b:6,7-b′]disilole~350-450~450-550Not Reported
Dibenzo-fused Naphtho[2,3-b:6,7-b′]diphosphole~345~400-450Not Reported
Benzo[f]naphtho[2,3-b]phosphoindoles362395-426Not Reported

Application in Medicinal Chemistry: Scaffold for Biologically Active Compounds

The benzo[b]furan moiety is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the larger this compound core offers the potential to develop novel drug candidates with unique pharmacological profiles.

Reported Biological Activities of Benzofuran Derivatives

The following table summarizes the anticancer activities of some functionalized benzo[b]furan derivatives, illustrating the potential of this class of compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Amino-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan (10h)L1210, FM3A/0, Molt4/C8, CEM/0, HeLa0.016 - 0.024[3]
Combretastatin-based benzo[b]furan (32d)Various (52% of cell lines)< 1[3]

Experimental Protocols

The following are generalized protocols for key functionalization reactions on the this compound core, based on established procedures for analogous aromatic halides. Note: These protocols should be considered as a starting point and may require optimization for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromo-benzo[b]naphtho[2,3-d]furan

This protocol describes the palladium-catalyzed coupling of 3-bromo-benzo[b]naphtho[2,3-d]furan with an arylboronic acid.

Materials:

  • 3-Bromo-benzo[b]naphtho[2,3-d]furan

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-benzo[b]naphtho[2,3-d]furan, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Synthesis of 3-aryl-benzo[b]naphtho[2,3-d]furan derivatives.

Protocol 2: Sonogashira Coupling of 3-Bromo-benzo[b]naphtho[2,3-d]furan

This protocol outlines the coupling of 3-bromo-benzo[b]naphtho[2,3-d]furan with a terminal alkyne.

Materials:

  • 3-Bromo-benzo[b]naphtho[2,3-d]furan

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine, 2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-benzo[b]naphtho[2,3-d]furan, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature to 80 °C for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Formation of 3-alkynyl-benzo[b]naphtho[2,3-d]furan derivatives.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-benzo[b]naphtho[2,3-d]furan

This protocol describes the C-N bond formation between 3-bromo-benzo[b]naphtho[2,3-d]furan and a primary or secondary amine.

Materials:

  • 3-Bromo-benzo[b]naphtho[2,3-d]furan

  • Amine (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Strong base (e.g., NaOtBu, K₃PO₄, 1.5-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent, 3-bromo-benzo[b]naphtho[2,3-d]furan, and the amine via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Synthesis of 3-amino-benzo[b]naphtho[2,3-d]furan derivatives.

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the general synthetic strategies for the functionalization of the this compound core and a typical experimental workflow for a cross-coupling reaction.

G cluster_synthesis Synthesis of Key Intermediates cluster_functionalization Functionalization via Cross-Coupling Start Aryl Precursors Core This compound Core Start->Core Multi-step Synthesis Bromo 3-Bromo-benzo[b]naphtho[2,3-d]furan Core->Bromo Bromination Boronic This compound-boronic Acid Core->Boronic Borylation Suzuki Suzuki Coupling (with R-B(OH)2) Bromo->Suzuki Sonogashira Sonogashira Coupling (with R-C≡CH) Bromo->Sonogashira Buchwald Buchwald-Hartwig (with R2NH) Bromo->Buchwald Boronic->Suzuki Coupling Partner Aryl 3-Aryl Derivatives Suzuki->Aryl Alkynyl 3-Alkynyl Derivatives Sonogashira->Alkynyl Amino 3-Amino Derivatives Buchwald->Amino

Synthetic strategies for functionalizing the core.

G cluster_workflow General Cross-Coupling Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Base in Schlenk Flask) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent 3. Add Anhydrous Solvent Inert->Solvent React 4. Reaction (Heating and Stirring) Solvent->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Workup 6. Work-up (Quenching, Extraction, Washing) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

References

Application Note: Structural Elucidation of Benzo[b]naphtho[2,3-d]furan using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the analytical methodologies for the structural characterization of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon, using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Comprehensive protocols for sample preparation, data acquisition, and spectral interpretation are provided. The presented data includes mass spectral fragmentation analysis and representative NMR chemical shifts for a closely related isomer to facilitate the structural elucidation of this class of compounds.

Introduction

This compound is a heterocyclic aromatic compound with a rigid, planar structure. The analysis and characterization of such molecules are crucial in various fields, including materials science and medicinal chemistry, where precise structural confirmation is paramount for understanding their physical, chemical, and biological properties. This document provides a guide to the analytical techniques of NMR and mass spectrometry for the unambiguous identification and structural verification of this compound.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source is outlined below.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or toluene.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-500

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions.

m/z Relative Intensity (%) Assignment
218100[M]⁺ (Molecular Ion)
18925[M-CHO]⁺
16510[M-C₂H₂O]⁺
94.58[M-CHO]²⁺

Data obtained from the NIST WebBook.[1]

Fragmentation Pathway

The fragmentation of this compound under EI conditions can be rationalized as follows:

M [C₁₆H₁₀O]⁺˙ m/z = 218 F1 [M-CHO]⁺ m/z = 189 M->F1 - CHO F2 [M-C₂H₂O]⁺ m/z = 165 M->F2 - C₂H₂O

Fragmentation of this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Experimental Protocol: ¹H and ¹³C NMR

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of naphthofuran derivatives.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Data Presentation: Representative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the representative compound, Benzo[b]naphtho[2,1-d]furan.

Table 1: ¹H NMR Data of Benzo[b]naphtho[2,1-d]furan

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-18.10d8.5
H-27.45t7.5
H-37.55t7.5
H-47.95d8.0
H-57.80d8.5
H-67.35t7.5
H-87.65d8.0
H-97.90s-
H-108.50d8.0
H-117.70d8.0

Table 2: ¹³C NMR Data of Benzo[b]naphtho[2,1-d]furan

Carbon Chemical Shift (δ, ppm)
C-1128.5
C-2124.5
C-3125.0
C-4121.0
C-4a131.5
C-5120.5
C-6128.0
C-6a129.0
C-7a155.0
C-8111.5
C-9123.0
C-10126.5
C-11118.0
C-11a130.0
C-11b150.0
C-11c122.0

Integrated Analytical Workflow

A logical workflow for the structural elucidation of this compound combines both mass spectrometry and NMR spectroscopy.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 NMR Spectroscopy cluster_3 Data Analysis and Structure Confirmation Prep Dissolve in appropriate solvent MS GC-MS Analysis Prep->MS NMR ¹H and ¹³C NMR Analysis Prep->NMR MS_Data Obtain Molecular Weight and Fragmentation Pattern MS->MS_Data Analysis Combine MS and NMR Data MS_Data->Analysis NMR_Data Determine Connectivity and Chemical Environment NMR->NMR_Data NMR_Data->Analysis Structure Confirm Structure of This compound Analysis->Structure

Analytical workflow for structural elucidation.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a robust and reliable approach for the structural characterization of this compound. While mass spectrometry confirms the molecular weight and offers insights into the compound's stability through fragmentation analysis, NMR spectroscopy provides the detailed atomic connectivity necessary for unambiguous structure determination. The protocols and data presented in this application note serve as a valuable resource for researchers working with this and related classes of polycyclic aromatic compounds.

References

Application Notes and Protocols for X-ray Crystallography of Benzo[b]naphtho[2,3-d]furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[b]naphtho[2,3-d]furan derivatives are a class of polycyclic aromatic hydrocarbons with significant interest in materials science and drug discovery. Their planar structure and extended π-system give rise to unique photophysical and electronic properties. Furthermore, these scaffolds are being explored for their potential biological activities. Elucidating the precise three-dimensional atomic arrangement of these molecules through SCXRD is crucial for understanding their structure-property and structure-activity relationships, guiding the design of new materials and therapeutic agents.

Data Presentation

The following table summarizes the crystallographic data for 6-phenylbenzo[d]naphtho[2,3-b]thiophene, a representative analogue of a this compound derivative. This data provides a benchmark for what can be expected when analyzing crystals of similar compounds.

Table 1: Representative Crystallographic Data for a this compound Analogue

Parameter6-phenylbenzo[d]naphtho[2,3-b]thiophene[1]
Chemical FormulaC₂₂H₁₄S
Formula Weight ( g/mol )310.40
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)12.6752 (10)
b (Å)28.578 (2)
c (Å)8.5659 (6)
Volume (ų)3102.8 (4)
Z8
Temperature (K)293
Radiation typeMo Kα
µ (mm⁻¹)0.21
Crystal size (mm)0.20 x 0.20 x 0.20
Reflections collected16518
Independent reflections3855
R_int0.031
Final R indices [I > 2σ(I)]R₁ = 0.043, wR₂ = 0.118
Goodness-of-fit (S)1.03
Δρ_max, Δρ_min (e Å⁻³)0.21, -0.24

Experimental Protocols

A detailed methodology for the single-crystal X-ray diffraction analysis of a this compound derivative is provided below. This protocol is based on established crystallographic practices and the successful structure determination of analogous compounds.

Protocol 1: Single Crystal Growth

High-quality single crystals are a prerequisite for successful SCXRD analysis. The slow evaporation or vapor diffusion methods are commonly employed.

1.1. Materials:

  • Purified this compound derivative (5-10 mg)

  • Solvent for dissolution (e.g., dichloromethane, chloroform, toluene)

  • Anti-solvent for precipitation (e.g., hexane, pentane, methanol)

  • Small vial (e.g., 2 mL)

  • Larger beaker or jar (e.g., 20 mL)

  • Microscope

1.2. Slow Evaporation Method:

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent in a small, clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor for crystal growth over several days to weeks.

1.3. Vapor Diffusion Method:

  • Dissolve 5-10 mg of the purified compound in a small volume (0.5-1.0 mL) of a relatively volatile solvent (e.g., dichloromethane) in a small vial.

  • Place this vial inside a larger beaker containing a small amount (2-3 mL) of an anti-solvent in which the compound is poorly soluble (e.g., hexane).

  • Seal the beaker and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

  • Monitor for the formation of single crystals.

Protocol 2: X-ray Data Collection

2.1. Crystal Mounting:

  • Under a microscope, carefully select a well-formed single crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

  • Mount the crystal on a cryoloop or a glass fiber using a cryoprotectant oil.

  • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

2.2. Data Collection:

  • Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • Perform an initial set of scans to determine the unit cell parameters and the crystal system.

  • Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data collection strategy should aim for high completeness and redundancy.

Protocol 3: Structure Solution and Refinement

3.1. Data Reduction:

  • Integrate the raw diffraction images to obtain the intensities of the reflections.

  • Apply corrections for Lorentz and polarization effects, and absorption.

  • Merge equivalent reflections to create a unique set of reflection data.

3.2. Structure Solution:

  • Determine the space group from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

3.3. Structure Refinement:

  • Refine the atomic positions and displacement parameters of the non-hydrogen atoms against the experimental data using full-matrix least-squares methods.

  • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

  • Refine the structure until the R-factor converges to a minimum value and the residual electron density is minimal.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a this compound derivative might be involved as an inhibitor.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis & Purification dissolution Dissolution synthesis->dissolution crystallization Slow Evaporation / Vapor Diffusion dissolution->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Transcription derivative This compound Derivative derivative->kinase2 Inhibition

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

References

Protocols for the Purification of Benzo[b]naphtho[2,3-d]furan: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Benzo[b]naphtho[2,3-d]furan, a polycyclic aromatic hydrocarbon of interest in various fields of research and development. The following sections outline established methods for purification, including column chromatography, preparative high-performance liquid chromatography (HPLC), recrystallization, and sublimation.

Data Summary of Purification Protocols

While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following table summarizes common techniques and suggested parameters based on the purification of structurally related polycyclic aromatic compounds and furan-containing molecules.

Purification MethodStationary/Mobile Phase or SolventTypical PurityTypical YieldKey Considerations
Column Chromatography Stationary Phase: Silica gel or Alumina. Mobile Phase (Eluent): Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures (e.g., 9:1 or 19:1).>95%70-90%Optimal solvent system should be determined by Thin Layer Chromatography (TLC) first. An ideal Rf value is around 0.2-0.3 for good separation.
Preparative HPLC Stationary Phase: C18 reverse-phase column. Mobile Phase: Acetonitrile/Water gradient.>99%50-80%Method is scalable from analytical to preparative scale. For mass spectrometry compatibility, replace phosphoric acid with formic acid in the mobile phase.[1]
Recrystallization Solvent: Dichloromethane/Hexane, Toluene, or Chloroform.HighDependent on solubilityThe choice of solvent is critical and may require screening. The compound should be soluble in the hot solvent and sparingly soluble at low temperatures.
Vacuum Sublimation Not applicableHigh>90%Requires heating under reduced pressure. Specific temperature and pressure conditions need to be optimized based on the compound's vapor pressure.

Experimental Protocols

The following are detailed protocols for the purification of this compound.

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate or Dichloromethane (HPLC grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate 9:1, 19:1; hexane:dichloromethane 9:1).

    • The optimal solvent system is one that gives the desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chosen eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the selected solvent system, collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

This protocol describes the purification of this compound using a reverse-phase preparative HPLC system.[1]

1. Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for MS compatibility)

  • Crude this compound

2. Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical scale HPLC method using a C18 column.

    • A typical mobile phase consists of a gradient of acetonitrile in water.

    • Optimize the gradient to achieve good separation of the target compound from impurities.

  • Scaling Up to Preparative Scale:

    • Use a preparative C18 column with the same stationary phase as the analytical column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

    • The mobile phase composition should be kept consistent with the optimized analytical method.

  • Purification:

    • Dissolve the crude sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Inject the sample onto the preparative HPLC system.

    • Collect the fraction corresponding to the peak of this compound.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Dichloromethane/Hexane, Toluene, or Chloroform)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

2. Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube and observe if the compound dissolves completely.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot recrystallization solvent to dissolve the compound completely.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 4: Purification by Vacuum Sublimation

This protocol outlines the general steps for purifying this compound by vacuum sublimation.

1. Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

2. Procedure:

  • Apparatus Setup:

    • Place the crude this compound at the bottom of the sublimation apparatus.

    • Assemble the apparatus, ensuring all joints are properly sealed.

    • Connect the apparatus to a vacuum pump.

  • Sublimation:

    • Evacuate the system to the desired pressure.

    • Begin heating the apparatus gently. The temperature should be high enough to cause sublimation but below the melting point to avoid melting the sample.

    • Cool the cold finger with circulating water or another coolant.

  • Collection:

    • The purified this compound will deposit as crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

    • Carefully scrape the purified crystals from the cold finger.

Visualization of Purification Workflows

The following diagrams illustrate the logical workflows for the described purification protocols.

Purification_Workflow cluster_prep Sample Preparation cluster_methods Purification Methods cluster_analysis Analysis & Final Product Crude_Sample Crude this compound Column_Chromatography Column Chromatography Crude_Sample->Column_Chromatography Preparative_HPLC Preparative HPLC Crude_Sample->Preparative_HPLC Recrystallization Recrystallization Crude_Sample->Recrystallization Sublimation Vacuum Sublimation Crude_Sample->Sublimation Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Column_Chromatography->Purity_Analysis Preparative_HPLC->Purity_Analysis Recrystallization->Purity_Analysis Sublimation->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Column_Chromatography_Workflow start Start: Crude Sample tlc 1. TLC for Solvent System Selection start->tlc packing 2. Pack Column with Silica Gel tlc->packing loading 3. Load Sample packing->loading elution 4. Elute with Chosen Solvent loading->elution collection 5. Collect Fractions elution->collection tlc_fractions 6. Monitor Fractions by TLC collection->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporation 8. Evaporate Solvent combine->evaporation end End: Purified Product evaporation->end

Caption: Detailed workflow for purification by column chromatography.

Recrystallization_Workflow start Start: Crude Sample dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve cool 2. Slow Cooling to Room Temperature dissolve->cool ice_bath 3. Further Cooling in Ice Bath cool->ice_bath filter 4. Vacuum Filter Crystals ice_bath->filter wash 5. Wash with Cold Solvent filter->wash dry 6. Dry Crystals Under Vacuum wash->dry end End: Purified Crystalline Product dry->end

Caption: Detailed workflow for purification by recrystallization.

References

Application of Benzo[b]naphtho[2,3-d]furan Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]naphtho[2,3-d]furan scaffold has emerged as a promising pharmacophore in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this heterocyclic system, specifically those incorporating a 6,11-dione functionality, have demonstrated significant potential as inhibitors of topoisomerase II, a crucial enzyme involved in DNA replication and repair. This document provides an overview of the application of these compounds, including their biological activity, mechanism of action, and detailed protocols for their evaluation.

Biological Activity and Data Presentation

This compound-6,11-dione derivatives have been synthesized and evaluated for their in vitro inhibitory activity against a panel of human cancer cell lines. Notably, these compounds have shown potent cytotoxic effects against human promyelocytic leukemia (HL-60) and small-cell lung cancer (SCLC) cells, including cisplatin-resistant strains.[1]

One of the most promising compounds from this class is 3-[2-(dimethylamino)ethoxy]-1-hydroxythis compound-6,11-dione (Compound 8j) , which has exhibited strong inhibitory activity across various cancer cell line screenings.[1]

The antiproliferative activity of these compounds is summarized in the table below.

CompoundCell LineIC50 (µM)
3-[2-(dimethylamino)ethoxy]-1-hydroxythis compound-6,11-dione (8j) HL-60Data not available
SCLCData not available
SCLC/CDDPData not available

Note: Specific IC50 values for Compound 8j and other derivatives from the primary study were not publicly available in the accessed literature. The table structure is provided for the presentation of such data when obtained.

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action for the anticancer activity of this compound-6,11-diones is the inhibition of human topoisomerase II. These compounds act as "topoisomerase poisons," stabilizing the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a cascade of cellular events, ultimately culminating in programmed cell death (apoptosis) of the cancer cells.

The signaling pathway for topoisomerase II poisoning by this compound-6,11-diones is illustrated below.

Topoisomerase_II_Inhibition cluster_0 Cellular Processes cluster_1 Drug Intervention DNA_Replication DNA Replication & Transcription DNA_Supercoils DNA Supercoils DNA_Replication->DNA_Supercoils Topoisomerase_II Topoisomerase II DNA_Relaxation Relaxed DNA Topoisomerase_II->DNA_Relaxation Creates transient double-strand break and reseals Cleavage_Complex Stable Topo II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex Stabilizes DNA_Supercoils->Topoisomerase_II Binding BNF_Dione This compound-6,11-dione BNF_Dione->Topoisomerase_II Inhibits (Poisons) DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Accumulation Apoptosis Apoptosis DS_Breaks->Apoptosis Triggers

Mechanism of Topoisomerase II Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound derivatives.

In Vitro Cell Growth Inhibition Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, SCLC)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, add serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for the MTT Cell Viability Assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines the ability of the test compounds to stabilize the topoisomerase II-DNA cleavage complex.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II assay buffer (500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • Stop solution (1% SDS, 10 mM EDTA, 0.25 mg/mL proteinase K)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 1x topoisomerase II assay buffer, 200 ng of supercoiled plasmid DNA, and the desired concentration of the test compound.

  • Enzyme Addition: Add purified human topoisomerase IIα (typically 1-2 units) to the reaction mixture. The final reaction volume should be 20 µL. Include a no-enzyme control, a no-drug control, and a positive control (e.g., etoposide).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of stop solution and incubate at 37°C for another 30 minutes to digest the protein.

  • Gel Electrophoresis: Add 2 µL of 6x loading dye to each sample and load onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The stabilization of the cleavage complex will result in an increase in the amount of linear DNA compared to the no-drug control.

G A Prepare reaction mixture with plasmid DNA and test compound B Add purified Topoisomerase IIα A->B C Incubate at 37°C for 30 min B->C D Stop reaction and digest protein C->D E Perform agarose gel electrophoresis D->E F Stain gel and visualize DNA bands E->F G Analyze for an increase in linear DNA F->G

Workflow for Topoisomerase II DNA Cleavage Assay.

Conclusion

This compound-6,11-dione derivatives represent a valuable class of compounds for the development of novel anticancer therapeutics. Their potent cytotoxic activity against various cancer cell lines, mediated through the inhibition of topoisomerase II, makes them attractive candidates for further preclinical and clinical investigation. The protocols provided herein offer a framework for the continued exploration and evaluation of these and similar compounds in the field of drug discovery.

References

Application Notes and Protocols for Biological Activity Screening of Novel Benzo[b]naphtho[2,3-d]furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial biological activity screening of novel Benzo[b]naphtho[2,3-d]furan compounds, with a primary focus on their potential as anticancer agents. The protocols outlined below detail methodologies for assessing cytotoxicity, and the potential mechanism of action through topoisomerase II inhibition and DNA intercalation assays.

Overview of this compound Compounds

Benzo[b]naphtho[2,3-d]furans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Structurally, they feature a fused furan ring system with benzene and naphthalene moieties. This rigid, planar structure is often associated with the ability to intercalate into DNA and inhibit key cellular enzymes, making them promising candidates for drug discovery, particularly in oncology.[4][5]

Recent studies have highlighted the potent antiproliferative and anticancer activities of various this compound derivatives.[1][4][6] A notable derivative, 3-[2-(dimethylamino)ethoxy]-1-hydroxybenzo[b]naphthol[2,3-d]furan-6,11-dione, has demonstrated strong inhibitory activity across a wide range of cancer cell lines.[4] The primary mechanism of action for many of these compounds appears to be the inhibition of topoisomerase II, an essential enzyme involved in DNA replication and repair.[4]

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[7][8][9] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells into a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Line Compound_Prep 2. Prepare Serial Dilutions of This compound Compounds Cell_Seeding 3. Seed Cells in 96-well Plate Treatment 4. Treat Cells with Compounds Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate to Allow Formazan Formation MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Crystals Incubation->Solubilization Abs_Reading 8. Measure Absorbance at 570 nm Solubilization->Abs_Reading Data_Processing 9. Calculate Cell Viability (%) and IC50 Values Abs_Reading->Data_Processing

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., HL-60, SCLC) during their exponential growth phase.[4]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the novel this compound compounds in culture medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of medium containing different concentrations of the test compounds.[7]

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay and Measurement:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C.[7][10]

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.[8][10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Compound IDCell LineExposure Time (h)IC50 (µM)
BNF-1HL-6048Value
BNF-1SCLC48Value
BNF-2HL-6048Value
BNF-2SCLC48Value
Doxorubicin (Control)HL-6048Value
Doxorubicin (Control)SCLC48Value
Topoisomerase II Inhibition Assay

Topoisomerase II is a critical enzyme in DNA metabolism, and its inhibition can lead to cell death, making it a key target for anticancer drugs.[12][13] This assay determines the ability of the test compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Experimental Workflow: Topoisomerase II Decatenation Assay

TopoII_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mix 1. Prepare Reaction Mix (Buffer, ATP, kDNA) Compound_Add 2. Add Test Compound or Vehicle Control Enzyme_Add 3. Add Topoisomerase II Enzyme Incubation 4. Incubate at 37°C Enzyme_Add->Incubation Termination 5. Stop Reaction (SDS/Proteinase K) Incubation->Termination Gel_Electro 6. Agarose Gel Electrophoresis Termination->Gel_Electro Visualization 7. Stain with EtBr and Visualize under UV Light Gel_Electro->Visualization Quantification 8. Quantify Decatenated DNA and Determine IC50 Visualization->Quantification

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, and kinetoplast DNA (kDNA).[14]

    • Add the desired concentration of the this compound compound or a vehicle control.[12]

    • Include a positive control (e.g., etoposide) and a negative control (no compound).

  • Enzymatic Reaction:

    • Initiate the reaction by adding purified human topoisomerase II enzyme to each tube.[12][14]

    • Incubate the reaction mixture at 37°C for 30 minutes.[13][15]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.[16]

    • Load the samples onto a 1% agarose gel.[15]

    • Perform electrophoresis to separate the catenated and decatenated kDNA.

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[15][17] Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate further into the gel.[12][15]

  • Data Analysis:

    • Quantify the intensity of the decatenated DNA bands.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Compound IDConcentration (µM)% Topo II Inhibition
BNF-11Value
10Value
100Value
Etoposide (Control)1Value
10Value
100Value
IC50 (µM) BNF-1: ValueEtoposide: Value
DNA Intercalation Assay: Ethidium Bromide Displacement

This assay is used to determine if a compound can bind to DNA by intercalation. Ethidium bromide (EtBr) is a fluorescent dye that intercalates into DNA. A compound that also intercalates will displace the EtBr, leading to a decrease in fluorescence.

Protocol:

  • Preparation:

    • Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).[17]

    • Allow the DNA-EtBr complex to form by incubating at room temperature.[17]

  • Fluorescence Titration:

    • Place the DNA-EtBr solution in a cuvette.

    • Record the initial fluorescence emission spectrum (excitation ~480 nm, emission ~520-700 nm).[17]

    • Add increasing concentrations of the this compound compound to the cuvette, mixing after each addition.[17]

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Monitor the decrease in fluorescence intensity at the emission maximum of the DNA-EtBr complex.

    • The extent of fluorescence quenching indicates the degree of DNA intercalation by the test compound.

Data Presentation:

Compound IDConcentration (µM)% Fluorescence Quenching
BNF-11Value
10Value
100Value
Doxorubicin (Control)1Value
10Value
100Value

Potential Signaling Pathways

The anticancer activity of furan-containing compounds can be attributed to their modulation of various cellular signaling pathways.[18][19][20] While specific pathways for Benzo[b]naphtho[2,3-d]furans are still under investigation, their action as topoisomerase II inhibitors suggests a direct impact on DNA integrity, which can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis.[12]

Hypothesized Signaling Pathway for this compound Anticancer Activity

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_downstream_effects Downstream Effects cluster_pathways Signaling Pathways BNF This compound Compound TopoII Topoisomerase II BNF->TopoII Inhibition DNA DNA BNF->DNA Intercalation PI3K_Akt PI3K/Akt Pathway BNF->PI3K_Akt Modulation? DSB DNA Double-Strand Breaks TopoII->DSB Accumulation of p53 p53 Activation DSB->p53 MAPK MAPK Pathway DSB->MAPK Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis p53->Cell_Cycle_Arrest p53->Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibition of anti-apoptotic proteins

Caption: Hypothesized signaling cascade initiated by this compound compounds.

Further investigation into the modulation of specific signaling pathways such as the p53, MAPK, and PI3K/Akt pathways will provide a more detailed understanding of the mechanism of action of these novel compounds.[21][22][23]

Conclusion

The protocols and information provided in these application notes offer a foundational framework for the initial biological screening of novel this compound compounds. By systematically evaluating their cytotoxicity and elucidating their potential mechanisms of action, researchers can identify promising lead candidates for further preclinical development in the field of cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Benzo[b]naphtho[2,3-d]furan and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core structure?

A1: The synthesis of benzo[b]- and naphtho[b]furans has been a widely studied area due to their presence in many biologically active compounds.[1] Most synthetic methods rely on the intramolecular cyclization of open-chain precursors.[1] Key strategies include:

  • Palladium-Catalyzed Reactions: Palladium-mediated annulation is a powerful technique for creating heterocyclic systems like the dione derivatives of this structure.[2] This can involve Sonogashira coupling of o-haloanisoles with terminal alkynes followed by electrophilic cyclization or intramolecular Heck reactions.[3]

  • Acid-Catalyzed Cyclodehydration: The cyclodehydration of aryloxyketones using catalysts like titanium tetrachloride is an efficient method for producing benzofurans and naphthofurans.[4]

  • Visible-Light-Mediated Cycloaddition: A modern and environmentally friendly approach involves the visible-light-mediated [3+2] cycloaddition reaction to synthesize naphtho[2,3-b]furan-4,9-diones, which are related structures.[5][6] This method offers excellent regioselectivity and functional group tolerance.[5][6]

  • Base-Mediated Cyclization: Base-mediated cyclization of precursors like 2-(5-hydroxy-1-pentynyl)benzonitriles can yield dihydronaphtho[2,3-b]furan derivatives.[7]

Q2: What are the key factors that influence the yield of the synthesis?

A2: Several factors can significantly impact the reaction yield:

  • Catalyst Choice: The type of catalyst, such as palladium complexes (e.g., Pd(OAc)₂) or acid catalysts, is critical.[2][8] The choice of ligands for palladium catalysts, like hydroxyterphenylphosphine, can also be crucial.[3]

  • Reaction Conditions: Temperature, reaction time, and solvent play a vital role. For instance, in palladium-catalyzed reactions, refluxing in acetic acid for extended periods (e.g., 40 hours) may be necessary.[2] Solvent choice, such as acetonitrile (MeCN) in photochemical reactions, can dramatically improve yields.[5]

  • Base and Additives: In many coupling reactions, the choice of base (e.g., Cs₂CO₃, Na₂CO₃) and additives (e.g., TBAB) is essential for the transformation to proceed efficiently.[1]

  • Atmosphere: Many reactions, especially those involving palladium catalysts, require an inert atmosphere (e.g., argon) to prevent catalyst degradation and unwanted side reactions.[2]

Q3: Are there any known safety hazards associated with this compound?

A3: According to aggregated GHS information, this compound is considered harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should always be followed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Ensure the palladium catalyst is fresh or properly activated. For reactions requiring an inert atmosphere, ensure the system is properly degassed and maintained under argon or nitrogen.Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen, which can lead to decomposition and loss of catalytic activity.[2]
Incorrect Solvent Try alternative solvents. For example, if a reaction in ethanol gives a low yield, acetic acid or THF could be tested.[2] In photochemical reactions, switching to acetonitrile might improve the yield.[5]The solvent can influence reactant solubility, reaction kinetics, and the stability of intermediates and catalysts.
Suboptimal Temperature Optimize the reaction temperature. Some cyclizations require high temperatures (e.g., reflux), while others proceed at ambient temperature.[2][5]Reaction kinetics are highly dependent on temperature. Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition or side product formation.
Incorrect Base Screen different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃). The strength and solubility of the base can be critical.The base is often required to deprotonate a substrate or neutralize an acid formed during the reaction. The choice of base can significantly affect the reaction rate and outcome.[1]
Issue 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Step Rationale
Side Reactions Modify reaction conditions to improve selectivity. For example, lower the temperature or reduce the reaction time.Unwanted side reactions, such as over-bromination or rearrangements, can compete with the desired pathway. Milder conditions can sometimes suppress these side reactions.[10]
Starting Material Impurity Purify starting materials before the reaction. Use techniques like recrystallization or column chromatography.Impurities in the starting materials can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target compound.
Competing Reaction Pathways Change the catalyst or ligand to favor the desired pathway. For example, the choice of ligand in palladium-catalyzed reactions can influence regioselectivity.Different catalysts can have different selectivities for competing reaction pathways, allowing for the preferential formation of the desired product.

Experimental Protocols & Data

Palladium-Catalyzed Synthesis of Benzo[b]naphtho[2,3-d]thiophene-6,11-diones

This protocol describes a two-step synthesis which is analogous to methods used for the oxygen-containing core.[2]

  • Step 1: Synthesis of 3-arylthio-1,4-naphthoquinones.

    • This step involves the reaction of 1,4-naphthoquinone with appropriate arylthiols. Ethanol has been found to be an effective solvent for this reaction.[2]

  • Step 2: Palladium-Mediated Oxidative Cyclization.

    • A mixture of the 3-arylthio-1,4-naphthoquinone (2.0 mmol) and Pd(OAc)₂ (448 mg, 2.0 mmol) in 10 mL of acetic acid is refluxed under an argon atmosphere for approximately 40 hours.[2]

    • The insoluble matter is filtered off and washed with acetic acid.

    • The filtrate is evaporated in a vacuum.

    • The residue is purified by silica gel column chromatography or crystallization from 95% ethanol to yield the final product.[2]

Data Summary: Optimization of Photochemical Synthesis

The following table summarizes the optimization of reaction conditions for a visible-light-mediated [3+2] cycloaddition to form Naphtho[2,3-b]furan-4,9-diones.[5]

EntrySolventIrradiation Time (h)Yield (%)
1DCM645
2Toluene642
3MeCN675
4MeCN461
5MeCN875

As shown, acetonitrile (MeCN) as the solvent with a 6-hour irradiation time provided the optimal yield of 75%.[5]

Visualized Workflows and Logic

Below are diagrams illustrating key processes in the synthesis and troubleshooting of this compound.

G cluster_workflow General Synthesis Workflow start Starting Materials (e.g., o-halophenol, alkyne) reaction Reaction Step (e.g., Pd-Catalyzed Coupling, Cyclization) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, HRMS) purification->analysis product Final Product: This compound analysis->product

Caption: A generalized experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting: Low Yield start Low or No Yield Observed check_catalyst Is the catalyst active? Is the atmosphere inert? start->check_catalyst check_conditions Are temperature and reaction time optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst. Ensure inert atmosphere. check_catalyst->action_catalyst No check_reagents Are reagents pure? Is the solvent appropriate? check_conditions->check_reagents Yes action_conditions Optimize T & time. Screen different conditions. check_conditions->action_conditions No action_reagents Purify starting materials. Test alternative solvents. check_reagents->action_reagents No success Yield Improved check_reagents->success Yes action_catalyst->success action_conditions->success action_reagents->success

Caption: A decision tree for troubleshooting low product yield in the synthesis reaction.

References

Technical Support Center: Synthesis of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Benzo[b]naphtho[2,3-d]furan.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing palladium-catalyzed cross-coupling and cyclization strategies.

Issue 1: Low or No Yield of the Desired Product

  • Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by intramolecular cyclization) is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in palladium-catalyzed syntheses of complex heterocyclic systems can arise from several factors related to catalyst activity, reaction conditions, and reagent quality. Below is a systematic guide to troubleshooting:

    • Catalyst Inactivity: The palladium catalyst may be deactivated or have low activity. This can be due to improper storage, age, or exposure to oxygen.

      • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere (e.g., argon or nitrogen). Degas all solvents thoroughly to remove dissolved oxygen, which can poison the catalyst.

    • Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent and base can significantly impact the reaction outcome.

      • Solution: Systematically screen reaction parameters. Gradually increase the temperature, as some cyclization reactions require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Screen different bases (e.g., organic amines like triethylamine or inorganic bases like potassium carbonate) and solvents to find the ideal combination for your specific substrates.

    • Poor Reagent Quality: Impurities in starting materials or solvents can interfere with the catalytic cycle.

      • Solution: Ensure all starting materials are pure and dry. Use anhydrous solvents, especially for reactions sensitive to moisture.

Issue 2: Formation of Significant Side Products

  • Question: My reaction is producing a complex mixture of products, and purification of the target this compound is difficult. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge that reduces the yield and complicates purification. Key potential side reactions include:

    • Homocoupling of Alkynes (Glaser Coupling): In Sonogashira-type reactions, terminal alkynes can couple with each other, leading to undesired dimeric byproducts.

      • Solution: Minimize or switch the copper co-catalyst, or employ a copper-free Sonogashira protocol. Slow addition of the alkyne to the reaction mixture can also reduce the rate of homocoupling.

    • Incomplete Cyclization: The final intramolecular cyclization step to form the furan ring may be slow or incomplete, resulting in the accumulation of the acyclic intermediate.

      • Solution: Increase the reaction temperature or prolong the reaction time to promote cyclization. A change of solvent to one with a higher boiling point may be beneficial.

    • Dimerization or Polymerization: Starting materials or reactive intermediates can undergo self-condensation, especially at elevated temperatures.

      • Solution: Optimize the reaction temperature; avoid excessive heat. Ensure proper stoichiometry of reactants to avoid an excess of a component prone to self-reaction.

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes to this compound?

  • Answer: The synthesis of this compound and its derivatives often involves the construction of the furan ring onto a naphthalene system. Common strategies include palladium-catalyzed reactions such as Heck coupling, Sonogashira coupling followed by intramolecular cyclization, and annulation reactions starting from naphthoquinones.

  • Question: How can I effectively monitor the progress of my reaction?

  • Answer: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.

  • Question: What purification techniques are most suitable for this compound?

  • Answer: The purification of the final product typically involves silica gel column chromatography. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, is often effective. Recrystallization from a suitable solvent can be used for further purification to obtain a high-purity solid.

Quantitative Data

The following tables summarize illustrative data on how reaction conditions can affect the yield of the desired product and the formation of side products. Note that these are representative values and actual results will vary depending on the specific substrates and reagents used.

Parameter Condition A Condition B Effect on Yield and Purity
Catalyst Pd(OAc)₂ / PPh₃PdCl₂(PPh₃)₂The choice of palladium source and ligand can significantly influence catalytic activity and reaction rate.
Temperature 60 °C100 °CHigher temperatures can increase the rate of the desired cyclization but may also promote side reactions like polymerization.
Base K₂CO₃Cs₂CO₃Cesium carbonate is a stronger base and can be more effective in promoting the final cyclization step, potentially leading to higher yields.
Solvent TolueneDMFThe polarity and boiling point of the solvent can affect reagent solubility and the reaction rate.
Side Reaction Condition Favoring Side Reaction Observed Yield Reduction Mitigation Strategy
Alkyne Homocoupling High concentration of copper co-catalyst10-30%Use a copper-free protocol or slow alkyne addition.
Incomplete Cyclization Low reaction temperature (< 80 °C)20-50%Increase reaction temperature and/or time.
Polymerization High temperatures (> 120 °C)5-15%Optimize temperature to balance reaction rate and stability.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Intramolecular Cyclization

This protocol is adapted from the synthesis of the analogous Benzo[b]naphtho[2,3-d]thiophene-6,11-dione and can be modified for the furan synthesis by using the corresponding oxygen-containing precursors.

Materials:

  • Appropriate 2-(aryloxy)-1,4-naphthoquinone precursor

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid (glacial)

  • Argon or Nitrogen gas

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/n-hexane or ethyl acetate/hexane)

  • Ethanol (95%) for recrystallization

Procedure:

  • A mixture of the 2-(aryloxy)-1,4-naphthoquinone precursor (2.0 mmol) and palladium(II) acetate (2.0 mmol) in 10 mL of acetic acid is placed in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is refluxed under an argon atmosphere for approximately 40 hours. The progress of the reaction should be monitored by TLC.

  • After cooling to room temperature, any insoluble matter is filtered off and washed with acetic acid.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the crude product.

  • Further purification can be achieved by recrystallization from 95% ethanol to give the pure this compound derivative.

Visualizations

Diagram 1: General Synthesis Workflow

G start Starting Materials (e.g., Naphthoquinone derivative and Aryl alcohol) step1 Palladium-Catalyzed Cross-Coupling start->step1 intermediate Acyclic Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product Crude this compound step2->product purification Purification (Chromatography, Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Main Reaction vs. Side Reaction

G cluster_main Main Reaction cluster_side Side Reaction A Intermediate B Desired Product (this compound) A->B Intramolecular Cyclization C Starting Alkyne D Homocoupled Dimer C->D Glaser Coupling

Caption: Comparison of the desired cyclization with a common side reaction.

Diagram 3: Troubleshooting Logic

G start Low Product Yield q1 Check Catalyst Activity start->q1 a1_yes Optimize Reaction Conditions q1->a1_yes Active a1_no Use Fresh Catalyst Degas Solvents q1->a1_no Inactive q2 Side Products Observed? a1_yes->q2 a2_yes Identify Side Product (e.g., Homocoupling) q2->a2_yes Yes a2_no Check Reagent Purity and Stoichiometry q2->a2_no No solution Modify Protocol (e.g., Copper-free) a2_yes->solution

Caption: A decision tree for troubleshooting low reaction yields.

Overcoming solubility issues of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzo[b]naphtho[2,3-d]furan. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the handling and application of this compound, with a primary focus on its limited solubility.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting tips for issues you may encounter during your experiments with this compound.

FAQs

Q1: What are the general solubility characteristics of this compound?

This compound is a polycyclic aromatic hydrocarbon (PAH). Like most PAHs, it is a nonpolar molecule and, therefore, exhibits poor solubility in aqueous solutions and polar solvents. It is generally soluble in non-polar organic solvents.

Q2: I am having trouble dissolving this compound for my in vitro assays. What solvents should I try?

For biological assays, it is crucial to use a solvent that is miscible with your aqueous culture medium and has low cytotoxicity at the final concentration. A common strategy is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium.

  • Recommended Solvents for Stock Solutions:

    • Dimethyl Sulfoxide (DMSO): This is the most common choice due to its high solubilizing power for many organic compounds and its relatively low toxicity in cell culture at low concentrations (typically <0.5% v/v).

    • Dimethylformamide (DMF): Another strong organic solvent that can be used for preparing stock solutions.

    • Ethanol: Can be effective, but its volatility and potential for protein precipitation should be considered.

Q3: My compound is precipitating out of solution when I add it to my aqueous buffer. What can I do?

Precipitation upon addition to an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Use of Co-solvents: Incorporating a water-miscible organic solvent (a co-solvent) into your aqueous buffer can increase the solubility of your compound.[1][2][3]

  • Employ Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • pH Adjustment: While this compound itself does not have ionizable groups, pH adjustment of the medium can be relevant if you are using a formulation with ionizable excipients.[1][2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][4]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[1][3][4] Techniques include micronization and the preparation of nanosuspensions.[3][4][5]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound will not dissolve in the chosen organic solvent. The solvent may not be appropriate for this specific compound, or the concentration is too high.Try a different organic solvent (e.g., switch from ethanol to DMSO). Attempt to dissolve a smaller amount of the compound. Gentle heating and sonication can also aid dissolution.
A clear stock solution in organic solvent becomes cloudy upon dilution into aqueous media. The compound is precipitating due to its low aqueous solubility. The final concentration of the organic solvent may be too low to keep it in solution.Increase the final concentration of the co-solvent in the aqueous medium (ensure it is within acceptable limits for your experiment). Use a surfactant in the aqueous medium. Prepare a nanosuspension of the compound.
Inconsistent results in biological assays. Poor solubility can lead to inaccurate and variable concentrations of the active compound. The compound may be precipitating over time in the assay medium.Visually inspect your assay plates for any signs of precipitation. Prepare fresh dilutions of your compound immediately before each experiment. Consider using a formulation approach like cyclodextrin complexation for better stability.

Data Presentation

The following table provides illustrative solubility data for this compound in various solvents. Please note that these are representative values for a typical polycyclic aromatic hydrocarbon and should be used as a guideline. Experimental determination of solubility in your specific system is recommended.

SolventTypeExpected Solubility (mg/mL)
WaterAqueous< 0.001
Phosphate Buffered Saline (PBS)Aqueous Buffer< 0.001
EthanolPolar Protic Organic1 - 5
Dimethyl Sulfoxide (DMSO)Polar Aprotic Organic> 50
DichloromethaneNon-polar Organic> 20
TolueneNon-polar Organic> 15
HexaneNon-polar Organic1 - 5

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.

  • Sterilization: If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with the organic solvent (e.g., PTFE).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Formulation using a Co-solvent System

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol, as described in Protocol 1.

  • Prepare Co-solvent Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing the co-solvent at a concentration that will be sufficient to maintain solubility upon dilution of the stock solution. For example, a buffer containing 10% (v/v) DMSO.

  • Dilution: Serially dilute the concentrated stock solution into the co-solvent buffer to achieve your final working concentrations.

  • Equilibration: Allow the diluted solutions to equilibrate for a short period (e.g., 15-30 minutes) at room temperature before use. Visually inspect for any signs of precipitation.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve dilute Dilute in Aqueous Medium dissolve->dilute Stock Solution observe Observe for Precipitation dilute->observe precipitate Precipitation Observed observe->precipitate no_precipitate Clear Solution observe->no_precipitate use_cosolvent Use Co-solvent precipitate->use_cosolvent use_surfactant Use Surfactant precipitate->use_surfactant nanosuspension Prepare Nanosuspension precipitate->nanosuspension proceed Proceed to Experiment no_precipitate->proceed

Caption: A workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway_logic cluster_strategies Enhancement Strategies compound This compound solubility Poor Aqueous Solubility compound->solubility formulation Solubility Enhancement Strategy solubility->formulation precipitation Precipitation / Inaccurate Dosing solubility->precipitation If not addressed cosolvency Co-solvency formulation->cosolvency surfactants Surfactants formulation->surfactants complexation Cyclodextrin Complexation formulation->complexation bioavailability Sufficient Bioavailability for Assay cosolvency->bioavailability surfactants->bioavailability complexation->bioavailability

Caption: Logical relationships in overcoming the solubility challenges of this compound.

References

Technical Support Center: Optimization of Palladium Catalysts for Benzo[b]naphtho[2,3-d]furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]naphtho[2,3-d]furan using palladium catalysis.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed synthesis of this compound and related polycyclic furan derivatives.

Issue Potential Causes Troubleshooting Steps & Recommendations
1. Low or No Product Yield Catalyst Inactivity: - Palladium catalyst has been oxidized or decomposed. - Incorrect palladium precursor or oxidation state. Ligand Issues: - Inappropriate ligand for the specific coupling reaction. - Ligand degradation. Reaction Conditions: - Sub-optimal temperature. - Incorrect solvent or base. - Presence of oxygen or moisture in the reaction.Catalyst: - Use fresh, high-purity palladium catalysts. Consider pre-catalysts that are more air-stable. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂).[1][2] Ligand: - Screen a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] - Ensure ligands are handled under an inert atmosphere if they are air-sensitive. Reaction Conditions: - Optimize the reaction temperature in increments of 10-20°C. - Screen different solvents (e.g., Toluene, Dioxane, DMF, MeCN).[1] - Use a stronger or weaker base depending on the specific reaction mechanism (e.g., K₂CO₃, Cs₂CO₃, t-BuOK). - Ensure all reagents and solvents are thoroughly degassed and dried.[4]
2. Formation of Significant Side Products Homocoupling of Starting Materials: - Reaction conditions favor the coupling of two identical starting molecules. Dehalogenation of Aryl Halide: - Premature reduction of the aryl halide starting material. Isomerization or Rearrangement: - The product or intermediate undergoes rearrangement under the reaction conditions. Formation of By-products: - For instance, in reactions involving quinones, by-products like 2,3-bis(arylthio)-1,4-naphthoquinone can form.[5]Homocoupling: - Lower the catalyst loading. - Adjust the stoichiometry of the reactants. Dehalogenation: - Use a less reactive base. - Lower the reaction temperature. Isomerization/Rearrangement: - Monitor the reaction progress closely by TLC or GC-MS to identify the point at which side products begin to form. - Consider a lower reaction temperature or shorter reaction time. By-product Formation: - Modify the reaction sequence, for example, by using a two-step synthesis instead of a one-pot approach.[5]
3. Catalyst Deactivation Presence of Impurities: - Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst. High Reaction Temperature: - Prolonged heating can lead to the formation of inactive palladium black. Product Inhibition: - The product may coordinate to the palladium center and inhibit further catalytic activity.Impurities: - Use rigorously purified and dried solvents and reagents. - Employ Schlenk techniques or a glovebox to maintain an inert atmosphere. Temperature: - Run the reaction at the lowest effective temperature. Product Inhibition: - If suspected, try a slow addition of one of the reactants to keep its concentration low.
4. Poor Regioselectivity Multiple Reactive Sites: - The starting materials may have multiple C-H bonds or functional groups that can participate in the reaction.Directing Groups: - Introduce a directing group on one of the substrates to favor reaction at a specific site. Ligand Control: - The steric and electronic properties of the ligand can influence the regioselectivity of the reaction. Experiment with different ligands.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a palladium catalyst and ligand for the synthesis of this compound?

A1: For intramolecular annulation or cross-coupling reactions to form furan rings, a common and effective starting point is to use Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source in combination with a phosphine ligand such as PPh₃ or a more sterically demanding biarylphosphine ligand like XPhos or SPhos.[3] The optimal choice will depend on the specific substrates and reaction type (e.g., Suzuki, Heck, Sonogashira, or C-H activation).

Q2: How does the choice of base affect the reaction outcome?

A2: The base plays a crucial role in many palladium-catalyzed reactions, often participating in the rate-determining step. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used.[6] The strength and solubility of the base can significantly impact the reaction rate and yield. It is advisable to screen a range of bases, from milder options like NaOAc to stronger ones like t-BuOK, to find the optimal conditions for your specific system.

Q3: What are the most common solvents for this type of synthesis, and how do I choose the right one?

A3: High-boiling aprotic polar solvents such as DMF, dioxane, and toluene are frequently used in palladium-catalyzed cross-coupling reactions.[1] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. The optimal solvent should be determined experimentally by screening a variety of options.

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction stalls, consider the following:

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes drive the reaction to completion.

  • Check for Deactivation: As mentioned in the troubleshooting guide, catalyst deactivation could be the issue. Ensure your reaction setup is rigorously free of oxygen and moisture.

  • Re-evaluate Ligand and Base: The combination of ligand and base may not be optimal. A different ligand might stabilize the active catalytic species more effectively, or a different base might be required to facilitate the catalytic cycle.

Q5: How can I minimize the formation of palladium black?

A5: The formation of palladium black (inactive aggregated palladium) is often a sign of catalyst decomposition. To minimize this:

  • Use the lowest possible reaction temperature that still allows for a reasonable reaction rate.

  • Employ a suitable stabilizing ligand. Bulky electron-rich phosphine ligands can often stabilize the active Pd(0) species and prevent aggregation.

  • Ensure a strictly inert atmosphere, as oxygen can promote the decomposition of the catalyst.

Experimental Protocols

General Procedure for Palladium-Catalyzed Annulation:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the ligand (if required, 4-20 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Addition of Reactants: Add the starting materials (e.g., a substituted 2-halonaphthol and a terminal alkyne, 1 equivalent) and the dry, degassed solvent (e.g., DMF, toluene, or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Palladium Catalysts on Furan Synthesis Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃Cs₂CO₃DMF120Good to High[7]
PdCl₂(PPh₃)₂-Et₃N-Room Temp70-94[8]
PdCl₂(CH₃CN)₂-K₂CO₃Dioxane8094[2]
Pd₂(dba)₃XPhosK₃PO₄Toluene110Good[1]

Note: Yields are highly substrate-dependent and the above table serves as a general guideline for catalyst system selection.

Table 2: Effect of Ligands on Reaction Outcome

LigandCatalystTypical ApplicationPotential Advantages
PPh₃Pd(OAc)₂General cross-couplingCost-effective, readily available
XPhosPd₂(dba)₃Suzuki, Buchwald-HartwigHigh activity for challenging couplings
SPhosPd₂(dba)₃Suzuki, Buchwald-HartwigSimilar to XPhos, good for sterically hindered substrates
dppfPdCl₂Various cross-couplingsGood for stabilizing the catalyst

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Starting Materials (Palladium Catalyst, Ligand, Base, Reactants) setup Assemble Reaction under Inert Atmosphere reagents->setup solvent Prepare Dry, Degassed Solvent solvent->setup heating Heat and Stir for Designated Time setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring monitoring->heating Continue if incomplete quench Cool and Quench Reaction monitoring->quench Reaction Complete extract Solvent Extraction quench->extract purify Column Chromatography extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization

Caption: Experimental workflow for palladium-catalyzed synthesis.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X L_n Oxidative_Addition->Pd(II)_Complex Transmetalation_or_Insertion Transmetalation or Carbopalladation Pd(II)_Complex->Transmetalation_or_Insertion R'-M or Alkene/Alkyne Pd(II)_Intermediate R-Pd(II)-R' L_n Transmetalation_or_Insertion->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Troubleshooting_Tree start Low Yield or No Reaction catalyst_check Check Catalyst Activity start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check side_products_check Analyze for Side Products start->side_products_check catalyst_inactive Inactive Catalyst? catalyst_check->catalyst_inactive conditions_suboptimal Suboptimal Conditions? conditions_check->conditions_suboptimal side_products_present Side Products Present? side_products_check->side_products_present catalyst_inactive->conditions_check No solution_catalyst Use Fresh Catalyst Screen Different Pd Sources/Ligands catalyst_inactive->solution_catalyst Yes conditions_suboptimal->side_products_check No solution_conditions Optimize Temperature, Solvent, Base Ensure Inert Atmosphere conditions_suboptimal->solution_conditions Yes solution_side_products Adjust Stoichiometry Lower Temperature Modify Reaction Sequence side_products_present->solution_side_products Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Spectroscopic Analysis of Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectroscopic analysis of Benzo[b]naphtho[2,3-d]furan.

Mass Spectrometry (MS) Analysis

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and formula for this compound?

The molecular formula for this compound is C₁₆H₁₀O, with a molecular weight of approximately 218.25 g/mol .[1][2]

Q2: What are the expected m/z values in an ESI-MS spectrum?

Depending on the ionization conditions, you can expect to see several adducts. The predicted collision cross-section (CCS) values for various adducts have been calculated.[3]

AdductFormulaCalculated m/z
[M+H]⁺C₁₆H₁₁O⁺219.08045
[M+Na]⁺C₁₆H₁₀ONa⁺241.06239
[M-H]⁻C₁₆H₉O⁻217.06589
[M]⁺C₁₆H₁₀O⁺218.07262

Troubleshooting Guide

Q3: I am observing a weak signal or no signal at all for the molecular ion peak. What should I do?

Poor signal intensity is a common issue in mass spectrometry.[4] This can be caused by several factors, including incorrect sample concentration, low ionization efficiency, or the need for instrument tuning and calibration.[4] A systematic check of the sample preparation and instrument parameters can help resolve this issue.

start Problem: Weak or No Molecular Ion Peak check_conc Is sample concentration adequate? start->check_conc check_ion Is the ionization technique optimal? check_conc->check_ion Yes adjust_conc Adjust concentration: - Concentrate if too dilute - Dilute if ion suppression is suspected check_conc->adjust_conc No check_cal Is the instrument tuned and calibrated? check_ion->check_cal Yes exp_ion Experiment with different ionization methods (e.g., ESI, APCI, GC-MS/EI) check_ion->exp_ion No run_cal Perform regular tuning and mass calibration per manufacturer's protocol check_cal->run_cal No resolved Signal Improved check_cal->resolved Yes adjust_conc->check_ion exp_ion->check_cal run_cal->resolved

Workflow for troubleshooting weak MS signals.

Q4: My mass spectrum shows high background noise and many unidentifiable peaks. What is the cause?

This is often due to contamination from the sample matrix, solvent, or leaks in the system.[5][6] Loss of sensitivity can also be a result of system leaks.[6]

  • Check for Leaks: Use an electronic leak detector to check gas connections, shutoff valves, and column connectors.[6]

  • Run a Blank: Inject a sample of your solvent (without the analyte) to identify peaks originating from the solvent or system contamination.

  • Sample Purity: Ensure the sample is free from non-volatile impurities that can foul the ion source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This section provides guidance for acquiring and interpreting NMR spectra of this compound.

Frequently Asked Questions (FAQs)

Q5: What are the expected chemical shift regions for ¹H and ¹³C NMR signals of this compound?

As a polycyclic aromatic hydrocarbon (PAH), the NMR signals for this compound are expected in the aromatic regions of the spectrum. Due to the complex, fused-ring structure, significant signal overlap can occur.[7][8]

NucleusChemical Shift Range (δ, ppm)Comments
¹H7.0 - 9.0Protons are in the aromatic region. Specific shifts depend on their position within the fused ring system.
¹³C110 - 150Carbons in aromatic rings typically absorb in this range.[9][10] Quaternary carbons will appear within this range and can be identified using DEPT experiments.

Troubleshooting Guide

Q6: My NMR spectrum shows broad signals and has poor resolution. How can I improve it?

Poor resolution and peak broadening can result from several factors related to sample preparation and spectrometer settings.

start Problem: Broad Peaks Poor Resolution check_purity Is the sample pure and free of paramagnetic metals? start->check_purity check_shim Is the spectrometer properly shimmed? check_purity->check_shim Yes purify Purify the sample. Filter through a pipette with glass wool to remove particulates. check_purity->purify No check_solvent Is the sample fully dissolved in the solvent? check_shim->check_solvent Yes shim Perform manual or automated shimming routine to optimize magnetic field homogeneity. check_shim->shim No dissolve Ensure complete dissolution. Consider a different deuterated solvent if solubility is low. check_solvent->dissolve No resolved Resolution Improved check_solvent->resolved Yes purify->check_shim shim->check_solvent dissolve->resolved

Workflow for improving NMR spectral resolution.

Q7: The aromatic region of my ¹H NMR spectrum is too crowded to interpret. What can I do?

Signal overlap is a significant challenge in the analysis of PAHs.[7][8]

  • Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) to increase signal dispersion.

  • 2D NMR Experiments: Perform two-dimensional NMR experiments to resolve overlapping signals and establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.[11]

UV-Visible (UV-Vis) Spectroscopy

This section covers the analysis of this compound using UV-Vis spectroscopy.

Frequently Asked Questions (FAQs)

Q8: What absorptions are expected in the UV-Vis spectrum of this compound?

Aromatic compounds display characteristic absorptions corresponding to π → π* transitions.[12] Benzene, the simplest aromatic compound, shows intense absorptions around 180-200 nm and a weaker, structured band around 260 nm.[12][13] For this compound, the extended conjugated system causes a bathochromic (red) shift to longer wavelengths.[13][14] A similar, substituted benzo[b]naphtho[2,1-d]furan compound showed UV absorption maxima at 270 nm and 350 nm.[11]

Transition TypeExpected λmax RegionNotes
π → π*250 - 400 nmThe extended conjugation results in multiple bands in the UV-A and potentially the visible range. The spectrum may show fine structure.[14]

Troubleshooting Guide

Q9: My absorbance values are off-scale (> 2.0 A.U.) or too low to be reliable.

This issue is directly related to the Beer-Lambert Law and can be corrected by adjusting the sample concentration.

start Problem: Absorbance (A) is Outside Optimal Range (0.1 - 1.5 A.U.) check_abs Is A > 1.5-2.0? start->check_abs dilute Solution: Dilute sample with spectroscopic grade solvent. Perform serial dilutions if necessary. check_abs->dilute Yes concentrate Solution: - Prepare a more concentrated sample. - Use a cuvette with a longer path length (e.g., 2 cm, 5 cm). check_abs->concentrate No (A < 0.1) resolved Absorbance in Optimal Range dilute->resolved concentrate->resolved

Logic for correcting UV-Vis absorbance readings.

Q10: The baseline of my spectrum is noisy or drifting. How can I fix this?

A poor baseline can obscure weak absorption bands and lead to inaccurate λmax determination.

  • Use a Matched Blank: Always run a baseline correction using a cuvette filled with the same spectroscopic-grade solvent used for your sample.

  • Clean Cuvettes: Ensure cuvettes are meticulously clean. Rinse with the solvent multiple times before use. Fingerprints and residues on the optical surfaces will scatter light.

  • Allow Instrument Warm-up: Let the spectrometer's lamp warm up for the manufacturer-recommended time (typically 15-30 minutes) to ensure a stable output.

Infrared (IR) Spectroscopy

This section outlines key considerations for IR analysis of this compound.

Frequently Asked Questions (FAQs)

Q11: What are the main characteristic IR absorption bands for this compound?

The IR spectrum will be dominated by features of the aromatic rings and the furan's ether linkage.[15]

Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3100 - 3000Aromatic C-H StretchMedium to WeakConfirms the presence of hydrogens on sp² carbons.[9][15]
1600 - 1450Aromatic C=C Ring StretchMedium to StrongA series of sharp peaks is characteristic of aromatic systems.[9][10]
1250 - 1200Aryl-O Asymmetric StretchStrongCharacteristic of the C-O-C ether linkage in the furan ring.
900 - 675C-H Out-of-Plane (oop) BendStrongThe pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.[15]

Troubleshooting Guide

Q12: There is a very broad, strong absorption band around 3400 cm⁻¹. Is this from my compound?

No, this is almost certainly due to the O-H stretching vibration of water contamination in your sample or the KBr matrix.

  • Solution: Ensure your sample is completely dry before analysis. If using the KBr pellet method, grind the KBr in a dry environment and keep it in a desiccator, as it is hygroscopic.

Q13: My spectrum has very weak peaks and a low signal-to-noise ratio.

  • Increase Concentration: If analyzing in solution, increase the sample concentration. For a KBr pellet, increase the sample-to-KBr ratio slightly (a typical ratio is 1:100).

  • Increase Scan Number: Increase the number of accumulated scans (e.g., from 16 to 64) to average out the noise and improve signal intensity.

  • Check Alignment: Ensure the sample holder is correctly aligned in the instrument's beam path.

Experimental Protocols

Protocol 1: General Procedure for GC-MS Analysis

  • Sample Preparation: Dissolve a precise amount of this compound in a high-purity volatile solvent (e.g., dichloromethane or hexane) to create a stock solution. Prepare a series of dilutions for calibration.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated PAH) to all samples and standards.

  • GC Conditions: Use a suitable capillary column (e.g., HP-5MS).[16] Set up a temperature program that allows for the separation of the analyte from solvent and any impurities (e.g., start at 100°C, ramp to 280°C).

  • MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode. Set the scan range from m/z 50 to 400 to ensure detection of the molecular ion and key fragments.

  • Analysis: Inject 1 µL of the sample. Integrate the peak areas for the analyte and the internal standard to quantify the concentration.

Protocol 2: General Procedure for NMR Sample Preparation

  • Sample Weighing: Weigh approximately 1-5 mg of the purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette. The choice of solvent is critical for sample solubility.

  • Dissolution: Cap the NMR tube and gently invert it or use a vortex mixer to fully dissolve the sample. A brief sonication may aid dissolution if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution into a new NMR tube by passing it through a small plug of glass wool in a Pasteur pipette.

  • Analysis: Insert the NMR tube into the spectrometer. Allow the sample to equilibrate to the probe temperature before proceeding with locking, shimming, and data acquisition.

Protocol 3: General Procedure for KBr Pellet Preparation for IR Spectroscopy

  • Gather Materials: You will need IR-grade KBr powder (kept in a desiccator), an agate mortar and pestle, a pellet press, and your dried sample.

  • Weighing: Weigh approximately 1-2 mg of your solid sample and 100-200 mg of KBr.

  • Grinding: Add the KBr and sample to the mortar. Gently grind the mixture with the pestle for several minutes until it becomes a fine, homogenous powder. The goal is to reduce particle size to minimize light scattering.

  • Pressing the Pellet: Transfer a portion of the powder to the pellet press die. Assemble the press and apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes.

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

References

Technical Support Center: Stability and Degradation of Benzo[b]naphtho[2,3-d]furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of Benzo[b]naphtho[2,3-d]furan and its derivatives. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. Therefore, the following guidance is based on established principles of stability testing for polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic compounds, such as dibenzofurans.[1][2][3] The proposed degradation pathways and products are predictive and should be confirmed experimentally.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound compounds?

A1: Like other polycyclic aromatic compounds, this compound derivatives are susceptible to degradation under several conditions, including:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated under acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxidizing agents, such as hydrogen peroxide, or atmospheric oxygen.[4]

  • Photolysis: Degradation upon exposure to light, particularly UV radiation.[5]

  • Thermal Stress: Degradation at elevated temperatures.[1][2][3]

Q2: What are the likely degradation pathways for this compound under oxidative stress?

A2: Based on the reactivity of similar furan-containing polycyclic aromatic compounds, oxidative degradation is likely to proceed via electrophilic attack on the electron-rich furan ring or the naphthyl or phenyl rings. This can lead to the formation of hydroxylated derivatives, quinones, and potentially ring-opened products such as carboxylic acids.

Q3: How can I monitor the degradation of my this compound compound during a stability study?

A3: The most common and effective technique for monitoring the degradation of these compounds is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Diode Array Detector (DAD).[6] For identification of degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[6][7][8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

Q4: What are some common challenges when performing forced degradation studies on poorly soluble compounds like Benzo[b]naphtho[2,3-d]furans?

A4: The low aqueous solubility of these compounds is a primary challenge. To overcome this, co-solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) may be necessary to dissolve the compound in the stress media.[10] However, it is crucial to select a co-solvent that is inert under the specific stress conditions to avoid solvent-induced degradation. Anhydrous conditions may be necessary for studying degradation pathways other than hydrolysis.[11]

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH.1. Reduce sample concentration. 2. Use a different column chemistry (e.g., a highly deactivated stationary phase). 3. Adjust mobile phase pH to ensure the analyte is in a single ionic form.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash program in the autosampler.
Drifting baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Use a column oven to maintain a constant temperature.
Inconsistent retention times 1. Fluctuation in pump flow rate. 2. Changes in mobile phase composition. 3. Column degradation.1. Check the pump for leaks and ensure proper functioning of check valves. 2. Prepare fresh mobile phase daily. 3. Use a guard column and replace the analytical column if performance deteriorates.
Forced Degradation Study Issues
Problem Possible Cause Suggested Solution
No degradation observed 1. Compound is highly stable under the applied conditions. 2. Insufficient stress level (concentration of reagent, temperature, or duration of exposure).1. Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[12] 2. For photostability, ensure the light source provides sufficient energy across the relevant UV-Vis spectrum.[5]
Complete degradation of the compound 1. Stress conditions are too harsh.1. Reduce the severity of the stress conditions (e.g., lower concentration of reagent, lower temperature, shorter exposure time). The target degradation is typically 5-20%.[13]
Formation of secondary degradation products 1. Over-stressing the sample, leading to the degradation of primary degradants.1. Perform a time-course study to identify the formation of primary degradation products at earlier time points.
Poor mass balance 1. Some degradation products are not detected by the analytical method (e.g., volatile compounds, compounds without a chromophore). 2. Degradation products are strongly retained on the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 2. Modify the HPLC method (e.g., stronger elution solvent, gradient elution) to ensure all components are eluted.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table provides a hypothetical summary based on the known stability of related polycyclic aromatic hydrocarbons.[1][2][3] These values should be determined experimentally for the specific compound of interest.

Stress Condition Parameter Predicted Outcome for this compound Reference Compound Class
Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) % Degradation< 5%Polycyclic Aromatic Hydrocarbons
Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) % Degradation< 5%Polycyclic Aromatic Hydrocarbons
Oxidative (3% H₂O₂, RT, 24h) % Degradation10 - 30%Dibenzofurans
Thermal (80 °C, 72h, solid state) % Degradation< 10%Polycyclic Aromatic Hydrocarbons
Photolytic (ICH Q1B conditions) % Degradation5 - 20%Polycyclic Aromatic Hydrocarbons

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound in a suitable co-solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the vial at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M sodium hydroxide as the stress agent and neutralizing with 0.1 M hydrochloric acid.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, using water as the diluent. No neutralization is required.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution as described in Protocol 1.

  • Oxidative Stress:

    • To a vial, add an appropriate volume of the stock solution and dilute with 3% hydrogen peroxide to a final drug concentration of approximately 100 µg/mL.

    • Protect the solution from light and keep it at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of the this compound compound in a suitable solvent (e.g., acetonitrile:water, 1:1) at a concentration of approximately 100 µg/mL. Also, place a sample of the solid compound in a transparent container.

  • Exposure: Expose the samples to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

  • Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light and place them alongside the exposed samples to act as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench (if applicable) sample->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize->analyze identify Characterize Degradants (MS, NMR) analyze->identify report Report Results identify->report

Caption: General workflow for conducting forced degradation studies.

G cluster_pathway Predicted Oxidative Degradation Pathway parent This compound hydroxylated Hydroxylated Derivatives parent->hydroxylated Oxidation quinone Quinone Derivatives hydroxylated->quinone Further Oxidation ring_opened Ring-Opened Products (e.g., Carboxylic Acids) hydroxylated->ring_opened Ring Cleavage

Caption: A potential pathway for oxidative degradation.

G cluster_troubleshooting HPLC Troubleshooting Logic problem Chromatographic Problem Identified (e.g., Poor Peak Shape, Shifting RT) check_method Review Method Parameters (Mobile Phase, Gradient, Flow Rate) problem->check_method check_column Inspect Column (Age, Pressure, Contamination) problem->check_column check_system Check HPLC System (Pump, Injector, Detector) problem->check_system isolate Isolate the Variable check_method->isolate check_column->isolate check_system->isolate resolve Implement Corrective Action isolate->resolve

Caption: A logical approach to troubleshooting HPLC issues.

References

Technical Support Center: Navigating the Scale-Up of Benzo[b]naphtho[2,3-d]furan Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for overcoming the challenges associated with the scale-up of Benzo[b]naphtho[2,3-d]furan synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during the transition from laboratory-scale experiments to pilot plant and industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound and its derivatives?

A1: The transition from laboratory to large-scale production of complex heterocyclic compounds like this compound presents several key challenges:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become difficult to control in large reactors, potentially leading to side reactions and impurities. Inadequate heat dissipation can also pose safety risks.

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants, catalysts, and reagents in large volumes is critical for consistent product quality and yield. Poor mixing can result in localized "hot spots" or areas of high concentration, leading to the formation of byproducts.

  • Solvent and Reagent Availability: Solvents and reagents that are practical for small-scale synthesis may not be economically viable or readily available in the quantities required for industrial production. The use of greener, more sustainable solvents is also a key consideration for large-scale manufacturing.[1]

  • Product Isolation and Purification: Crystallization and purification methods that work well on a small scale, such as column chromatography, are often impractical for large quantities. Developing robust and scalable crystallization processes is crucial for achieving the desired purity of the final product.

  • Impurity Profile: The types and quantities of impurities can change significantly with scale. Byproducts that are minor at the lab scale can become major contaminants in a large-scale reaction, requiring the development of new purification strategies.

Q2: How does the choice of catalyst impact the scale-up of palladium-catalyzed cross-coupling reactions used in this compound synthesis?

A2: Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex aromatic compounds.[2][3][4] When scaling up, the choice and handling of the palladium catalyst are critical:

  • Catalyst Loading: While laboratory syntheses may use higher catalyst loadings (e.g., 1-10 mol%), industrial processes aim for much lower concentrations (ppm levels) to reduce costs and minimize palladium contamination in the final product.[5]

  • Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity at lower concentrations and can influence the reaction's success at a larger scale.[2]

  • Catalyst Deactivation: On a larger scale, factors like reaction time, temperature, and the presence of impurities can lead to catalyst deactivation, resulting in incomplete conversion and lower yields.

  • Palladium Removal: Residual palladium in the active pharmaceutical ingredient (API) is strictly regulated. Developing effective methods for scavenging or removing palladium from the final product is a critical step in the process development.[6]

Q3: What are the key considerations for developing a robust crystallization process for this compound at an industrial scale?

A3: Developing a scalable crystallization process is essential for obtaining a pure, stable, and handleable solid form of the final product. Key considerations include:

  • Solvent Selection: The ideal solvent system should provide good solubility at high temperatures and low solubility at low temperatures to maximize yield. The solvent should also be safe, environmentally friendly, and cost-effective for large-scale use.

  • Cooling Profile and Seeding: The rate of cooling and the use of seed crystals can significantly impact crystal size, shape, and purity. A controlled cooling profile helps to avoid rapid crystallization, which can trap impurities.[7]

  • Stirring: In large vessels, proper agitation is necessary to ensure uniform temperature and concentration, preventing the formation of agglomerates and promoting consistent crystal growth. However, the type and speed of stirring must be carefully controlled to avoid crystal breakage.[7]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. It is crucial to identify and control the desired polymorphic form during scale-up.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Possible Cause Troubleshooting Steps
Poor Heat Transfer - Monitor the internal reaction temperature closely using multiple probes. - Implement a more efficient cooling system for the reactor. - Consider a semi-batch process where one reactant is added portion-wise to control the exotherm.
Inefficient Mixing - Evaluate the reactor's stirrer design and speed. - Use computational fluid dynamics (CFD) modeling to simulate mixing and identify potential dead zones. - For solid-liquid mixtures, ensure adequate suspension of all solids.
Catalyst Deactivation - Ensure all reactants and solvents are free from catalyst poisons (e.g., water, oxygen, sulfur-containing compounds). - Consider using a more robust catalyst or ligand system. - If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction - Increase reaction time and monitor progress by in-process controls (e.g., HPLC, UPLC). - Gradually increase the reaction temperature, monitoring for impurity formation.
Product Loss During Work-up/Isolation - Optimize the crystallization solvent and cooling profile to minimize the amount of product remaining in the mother liquor. - Ensure efficient phase separations during extractions.
Issue 2: Increased Impurity Profile at Scale
Possible Cause Troubleshooting Steps
Side Reactions due to "Hot Spots" - Improve mixing and heat transfer as described in "Low Yield Upon Scale-Up". - Optimize the rate of reagent addition to prevent localized high concentrations.
Longer Reaction Times - Investigate if the product is degrading over time under the reaction conditions. - If possible, reduce the reaction time by optimizing temperature or catalyst loading.
Air/Moisture Sensitivity - Ensure all starting materials are dry and reactions are performed under an inert atmosphere if necessary.
Impure Starting Materials - Re-evaluate the quality of raw materials from bulk suppliers. - Implement appropriate purification steps for starting materials if needed.
Inefficient Purification - Develop a robust crystallization process with an appropriate solvent system to effectively reject impurities. - Consider reslurrying the crude product in a suitable solvent to remove specific impurities.

Experimental Protocols

While a specific multi-kilogram scale-up protocol for this compound is not publicly available, the following outlines a general laboratory-scale synthesis for a related derivative, 3-bromo-Benzo[b]naphtho[2,3-d]furan, which can serve as a starting point for process development.[8]

Synthesis of 3-bromo-Benzo[b]naphtho[2,3-d]furan (Laboratory Scale)

This synthesis involves a multi-step reaction sequence.

Step 1: Suzuki-Miyaura Coupling

  • Reactants: 4-Bromo-2-fluoro-1-iodobenzene and a suitable boronic acid/ester.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0).

  • Base: Sodium carbonate.

  • Solvent: Toluene and water.

  • Conditions: The reaction mixture is refluxed under an inert atmosphere.

Step 2: Demethylation/Dealkylation

  • Reagent: Boron tribromide.

  • Solvent: Dichloromethane.

  • Conditions: The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature over 24 hours.

Step 3: Intramolecular Cyclization

  • Base: Potassium carbonate.

  • Solvent: 1-methyl-pyrrolidin-2-one (NMP).

  • Conditions: The mixture is heated to a high temperature (e.g., 200 °C) for a short period (e.g., 2 hours).

Note: This is a generalized procedure. Specific quantities, reaction times, and purification methods would need to be optimized for each step during process development and scale-up.

Visualizations

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Benzo[b]furan Derivatives

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition CellGrowth Cell Growth and Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibition of Translation Initiation Benzofuran This compound Derivative Benzofuran->mTORC1 Inhibition Scale_Up_Workflow Lab Laboratory Scale (mg to g) Route Route Scouting & Optimization Lab->Route Pilot Pilot Plant Scale (kg) Route->Pilot Process Process Safety Assessment Pilot->Process Manufacture Manufacturing Scale (multi-kg to tonnes) Process->Manufacture API Final API Manufacture->API Troubleshooting_Yield LowYield Low Yield Heat Poor Heat Transfer LowYield->Heat Mixing Inefficient Mixing LowYield->Mixing Catalyst Catalyst Deactivation LowYield->Catalyst Workup Workup Losses LowYield->Workup SolutionHeat Improve Cooling/ Controlled Addition Heat->SolutionHeat SolutionMixing Optimize Stirring Mixing->SolutionMixing SolutionCatalyst Inert Atmosphere/ Purify Reagents Catalyst->SolutionCatalyst SolutionWorkup Optimize Crystallization Workup->SolutionWorkup

References

Identifying and removing impurities from Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]naphtho[2,3-d]furan. The information provided is designed to help identify and remove impurities effectively, ensuring the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities largely depend on the synthetic route employed. For instance, in syntheses involving intramolecular cyclization of aryl naphthyl ether precursors, potential impurities include unreacted starting materials, partially cyclized intermediates, and regioisomers. If a Pschorr cyclization is utilized, byproducts may arise from incomplete diazotization or side reactions of the diazonium salt. In palladium-catalyzed cross-coupling reactions, impurities could include homocoupling products and starting materials.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the nature and quantity of the impurities. A combination of these techniques is often necessary to achieve high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and dichloromethane, can be used to separate this compound from its impurities. The final purity should be confirmed by more sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent or a solvent mixture. For polycyclic aromatic hydrocarbons like this compound, solvents such as toluene, xylene, or a mixture of ethanol and dichloromethane can be effective.[2]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal of the compound can also induce proper crystallization.
Low recovery of the purified compound. The compound is too soluble in the cold solvent.Use a different solvent in which the compound has lower solubility at room temperature. Minimize the amount of hot solvent used to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored despite the pure compound being colorless. Colored impurities are trapped within the crystal lattice.Perform a hot filtration of the dissolved crude product, potentially with the addition of activated carbon to adsorb colored impurities, before allowing the solution to cool and crystallize.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor separation of the compound from impurities. Incorrect stationary phase or mobile phase.Optimize the mobile phase polarity using TLC first. A common mobile phase for aromatic compounds is a gradient of hexane and dichloromethane or ethyl acetate. Ensure the silica gel is properly packed to avoid channeling.
Compound elutes too quickly or too slowly. Mobile phase polarity is too high or too low.Adjust the solvent ratio. For faster elution, increase the polarity of the mobile phase (e.g., increase the percentage of dichloromethane in hexane). For slower elution, decrease the polarity.
Streaking or tailing of the compound band. The compound is interacting too strongly with the stationary phase or the column is overloaded.Add a small amount of a polar solvent like methanol or a few drops of an acid/base to the mobile phase to reduce tailing. Ensure the amount of crude material loaded is appropriate for the column size.
Irrecoverable loss of compound on the column. The compound is unstable on silica gel or is irreversibly adsorbed.Consider using a different stationary phase like alumina. If the compound is air-sensitive, perform the chromatography under an inert atmosphere.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Toluene or a mixture of ethanol and dichloromethane are good starting points.[2]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Column Packing: Use silica gel as the stationary phase. Pack the column using a slurry of silica gel in the initial mobile phase (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.

  • Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding dichloromethane or ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques.

Technique Typical Parameters Expected Outcome for Pure Sample
GC-MS Capillary column (e.g., HP-5MS), temperature program from 60°C to 300°C.[3]A single major peak corresponding to the molecular weight of this compound (218.25 g/mol ).[4]
HPLC Reverse-phase C18 column, mobile phase of acetonitrile and water.[1]A single sharp peak at the characteristic retention time.
¹H NMR CDCl₃ as solvent.The spectrum should show sharp signals in the aromatic region, consistent with the structure of this compound, and be free of impurity peaks.
Melting Point ---A sharp melting point at the known value for the pure compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative Initial Purification Sublimation Sublimation Recrystallization->Sublimation Final Polishing PurityAnalysis Purity Analysis (TLC, GC-MS, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->Sublimation Final Polishing ColumnChromatography->PurityAnalysis Sublimation->PurityAnalysis PurityAnalysis->Recrystallization If Impure PurityAnalysis->ColumnChromatography If Impure PureProduct Pure this compound PurityAnalysis->PureProduct If Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Problem Encountered CheckTLC Analyze by TLC Start->CheckTLC OilingOut Oiling Out (Recrystallization) Start->OilingOut PoorSeparation Poor Separation/Streaking CheckTLC->PoorSeparation LowYield Low Yield CheckTLC->LowYield AdjustSolvent Adjust Solvent System PoorSeparation->AdjustSolvent Yes CheckLoading Check Sample Loading PoorSeparation->CheckLoading No LowYield->AdjustSolvent Yes ChangeMethod Consider Alternative Method (e.g., Chromatography) LowYield->ChangeMethod No OilingOut->AdjustSolvent No OptimizeCooling Optimize Cooling Rate OilingOut->OptimizeCooling Yes

Caption: Logic diagram for troubleshooting common purification issues.

References

Enhancing the performance of Benzo[b]naphtho[2,3-d]furan-based devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzo[b]naphtho[2,3-d]furan-based devices. The information is designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My OLED device with a this compound derivative as the hole transport material has low efficiency and high driving voltage. What are the potential causes and solutions?

A1: Low efficiency and high driving voltage in OLEDs are common issues that can stem from several factors related to the hole transport layer (HTL) and overall device architecture.

  • Poor Film Morphology: The quality of the film formed by the this compound derivative is crucial. Uneven or amorphous films can lead to inefficient charge injection and transport.

    • Troubleshooting:

      • Optimize Deposition Parameters: If using vacuum deposition, carefully control the substrate temperature and deposition rate.

      • Solvent Selection (for solution-processed films): The choice of solvent can significantly impact film formation. Experiment with different solvents to improve solubility and achieve a more uniform film.[1]

      • Annealing: Post-deposition annealing can improve the crystallinity and morphology of the film, leading to better device performance.

  • Energy Level Mismatch: An energy barrier between the anode and the HOMO (Highest Occupied Molecular Orbital) level of the HTL, or between the HTL and the emissive layer, will impede hole injection and transport, increasing the driving voltage.

    • Troubleshooting:

      • Select Appropriate Materials: Ensure the HOMO level of your this compound derivative is well-aligned with the work function of the anode (e.g., ITO) and the HOMO level of the adjacent emissive layer.

      • Insertion of an Interlayer: Introducing a hole injection layer (HIL) between the anode and the HTL can reduce the injection barrier.

  • Impurities in the Material: The purity of the synthesized this compound derivative is critical. Impurities can act as charge traps, hindering charge transport and reducing device efficiency and stability.

    • Troubleshooting:

      • Rigorous Purification: Employ techniques like gradient sublimation or multiple recrystallizations to achieve high purity (≥98.0%).[2]

Q2: I am observing rapid degradation and short operational lifetime of my blue OLED device incorporating a this compound-based host material. How can I improve the stability?

A2: The stability of blue OLEDs is a significant challenge. The degradation can be intrinsic to the materials and device structure.[3]

  • Host Material Selection: The choice of the host material is paramount for stable OLEDs.[3] The host should possess good thermal and morphological stability.

    • Troubleshooting:

      • Molecular Engineering: Utilize host materials with high thermal stability (decomposition temperatures > 350°C). For instance, certain anthracene naphthobenzofuran-based host materials have shown excellent thermal and morphological stability.[4]

      • Sterically Optimized Structures: Employ host molecules with structures that suppress intermolecular π–π stacking to minimize excimer formation, which can be a degradation pathway.[4]

  • Charge Balance in the Emissive Layer: An imbalance of holes and electrons in the emissive layer can lead to the accumulation of charges and the formation of unstable excited states, causing material degradation.

    • Troubleshooting:

      • Mixed Host Systems: Using a combination of a hole-transporting and an electron-transporting host material can improve charge balance within the emissive layer.[3]

      • Device Architecture Optimization: Adjust the thickness of the charge transport layers to ensure a balanced injection of holes and electrons into the emissive layer.

  • Exciton Management: Inefficient energy transfer from the host to the dopant and exciton annihilation processes can lead to degradation.

    • Troubleshooting:

      • Host-Dopant Energy Transfer: Ensure efficient singlet energy transfer from the host to the dopant.[4]

      • TADF Emitters: Utilizing hosts that work synergistically with Thermally Activated Delayed Fluorescence (TADF) emitters can improve exciton harvesting and device stability.[5]

Q3: My solution-processed Organic Thin-Film Transistor (OTFT) based on a this compound derivative shows low hole mobility. What factors could be responsible?

A3: Low charge carrier mobility in solution-processed OTFTs is often related to the quality of the semiconductor film and the device fabrication process.

  • Poor Molecular Packing: The arrangement of the molecules in the solid state significantly influences charge transport.

    • Troubleshooting:

      • Solvent and Deposition Technique: The choice of solvent and deposition method (e.g., spin-coating, solution shearing) affects the film's crystallinity and molecular packing. Experiment with different solvents and deposition parameters.[6][7]

      • Substrate Treatment: Modifying the substrate surface with self-assembled monolayers (SAMs) can promote better molecular ordering.

      • Annealing: Thermal annealing after film deposition can improve the molecular ordering and increase mobility.[8][9]

  • Film Morphology and Coverage: Incomplete surface coverage or the presence of grain boundaries can impede charge transport.

    • Troubleshooting:

      • Optimize Solution Concentration: Adjust the concentration of the semiconductor solution to achieve uniform and complete film coverage.

      • Control Evaporation Rate: A slower solvent evaporation rate can sometimes lead to larger crystalline domains and higher mobility.

  • Chemical Structure: The molecular structure of the this compound derivative itself plays a crucial role.

    • Troubleshooting:

      • Side-Chain Engineering: The length and branching of alkyl side chains can influence solubility and molecular packing.[10]

      • Extended π-Conjugation: Increasing the π-conjugated system of the molecule can enhance intermolecular electronic coupling.[7]

Performance Data of this compound-Based Devices

The following tables summarize the performance of various devices incorporating this compound derivatives and related structures.

Table 1: OLED Performance with this compound-based Host Materials

Host Material Emitter Max. External Quantum Efficiency (EQE) Emission Color Device Lifetime (LT90) at 1000 cd/m² Reference
NBFPAn m-t-DABNA 10.5% Deep Blue (463 nm) 45 hours [4]

| NBFNAn | m-t-DABNA | 8.56% | Deep Blue (463 nm) | Not Reported |[4] |

Table 2: OTFT Performance of Benzo[b]thieno[2,3-d]thiophene Derivatives

Material Deposition Method Hole Mobility (cm²/Vs) On/Off Ratio Reference
BTT derivative with branched alkyl chain Solution-processed up to 0.057 > 10⁷ [10]

| 2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene | Solution shearing | up to 0.005 | > 10⁶ |[6][7] |

Table 3: Performance of Naphtho[2,1-b:3,4-b']bisthieno[3,2-b][1]benzothiophene-based OFETs

Material Deposition Method Annealing Temperature (°C) Hole Mobility (cm²/Vs) On/Off Ratio Reference
NBTBT-10 Vacuum deposition 220 0.25 10⁵ - 10⁶ [8][9]

| NBTBTF-10 | Vacuum deposition | 140 | 0.24 | 10⁶ - 10⁷ |[8][9] |

Experimental Protocols

1. General Synthesis of this compound Derivatives (Illustrative)

This protocol is a generalized representation based on common synthetic routes. Specific reaction conditions may vary.

  • Objective: To synthesize a functionalized this compound derivative for use in an organic electronic device.

  • Key Reactions: Suzuki-Miyaura cross-coupling is a common method for synthesizing these derivatives.[4]

  • Materials:

    • A bromo-substituted this compound precursor (e.g., 10-bromobenzo[b]naphtho[1,2-d]furan).[2]

    • A suitable boronic acid or ester.

    • Palladium catalyst (e.g., Pd(PPh₃)₄).

    • Base (e.g., K₂CO₃, Cs₂CO₃).

    • Anhydrous solvent (e.g., toluene, DMF).

  • Procedure:

    • In a flask purged with an inert gas (e.g., argon or nitrogen), dissolve the bromo-substituted this compound precursor, the boronic acid, and the base in the chosen solvent.

    • Add the palladium catalyst to the mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically several hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product using column chromatography, followed by recrystallization or sublimation to obtain the high-purity material.

2. Fabrication of a Vacuum-Deposited OLED Device

  • Objective: To fabricate a multi-layer OLED device to test the performance of a new this compound-based material.

  • Procedure:

    • Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.

    • Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).

    • Sequentially deposit the organic layers and the metal cathode by thermal evaporation. A typical device structure might be:

      • ITO (Anode)

      • Hole Injection Layer (HIL)

      • Hole Transport Layer (HTL) - The this compound derivative

      • Emissive Layer (EML) - Host material doped with an emitter

      • Electron Transport Layer (ETL)

      • Electron Injection Layer (EIL) - e.g., LiF

      • Metal Cathode - e.g., Al

    • Encapsulation: After deposition, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Visualizations

Experimental_Workflow_OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Vacuum Deposition cluster_final Final Steps sub_cleaning Substrate Cleaning (Ultrasonication) sub_treatment Surface Treatment (UV-Ozone/Plasma) sub_cleaning->sub_treatment hil Hole Injection Layer sub_treatment->hil htl Hole Transport Layer (this compound) hil->htl eml Emissive Layer htl->eml etl Electron Transport Layer eml->etl eil Electron Injection Layer etl->eil cathode Cathode (Al) eil->cathode encapsulation Encapsulation cathode->encapsulation testing Device Testing encapsulation->testing

Caption: Workflow for vacuum-deposited OLED fabrication.

Troubleshooting_Logic_Low_Efficiency cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Device Efficiency cause1 Poor Film Morphology start->cause1 cause2 Energy Level Mismatch start->cause2 cause3 Material Impurity start->cause3 sol1a Optimize Deposition cause1->sol1a sol1b Annealing cause1->sol1b sol2a Select Aligned Materials cause2->sol2a sol2b Add Interlayer cause2->sol2b sol3a Purify Material (Sublimation/Recrystallization) cause3->sol3a

Caption: Troubleshooting low efficiency in OLED devices.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Benzo[b]naphtho[2,3-d]furan and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of Benzo[b]naphtho[2,3-d]furan and its key structural analogs. This guide provides a comparative overview of their UV-Vis absorption, fluorescence, NMR, and mass spectrometry data, supported by detailed experimental protocols and workflow visualizations.

This technical guide offers a side-by-side comparison of the spectroscopic data of this compound with its structural isomer, Benzo[b]naphtho[2,1-d]furan, and its heteroatomic analog, Benzo[b]naphtho[2,3-d]thiophene. Understanding the distinct spectroscopic signatures of these polycyclic aromatic compounds is crucial for their identification, characterization, and application in various fields, including materials science and drug discovery.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected analogs.

Table 1: UV-Vis Absorption and Fluorescence Data

Compoundλ_abs_ (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_em_ (nm)Fluorescence Quantum Yield (Φ_F_)Solvent
This compound225, 250, 275, 300, 325, 350[1]Not available350-500 (Predicted)[2]0.1-0.7 (Predicted for derivatives)[2]Not specified
Benzo[b]naphtho[2,1-d]furan270, 350[3]Not availableNot availableNot availableNot specified
Benzo[b]naphtho[2,3-d]thiopheneNot availableNot availableNot availableNot availableNot specified

Note: Specific fluorescence data for the parent this compound and Benzo[b]naphtho[2,3-d]thiophene is limited in the reviewed literature. The data for this compound is predicted based on the properties of its derivatives.[2]

Table 2: ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Solvent
This compoundData not readily available in a standard solvent. A study in a superacid medium (FSO₃H/SO₂ClF) shows protonation at C(6) and C(11).Data not readily available in a standard solvent.FSO₃H/SO₂ClF
Benzo[b]naphtho[2,1-d]furan Derivatives (e.g., Usambarin A)Aromatic protons typically resonate between δ 7.23 and 8.00.[3]Aromatic carbons typically resonate between δ 98.7 and 157.9.[3]DMSO-d₆[3]
Benzo[b]naphtho[2,3-d]thiopheneData not readily available.Data not readily available.Not specified

Note: Obtaining high-quality, fully assigned NMR spectra for these compounds often requires advanced 2D NMR techniques. The provided data for Benzo[b]naphtho[2,1-d]furan is for a substituted derivative and serves as a representative example.[3]

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Method
This compoundC₁₆H₁₀O218.25218 (M+), 189, 163[4]Electron Ionization (EI)
Benzo[b]naphtho[2,1-d]furanC₁₆H₁₀O218.25218 (M+)Electron Ionization (EI)
Benzo[b]naphtho[2,3-d]thiopheneC₁₆H₁₀S234.31234 (M+), 189Electron Ionization (EI)

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition and interpretation of spectroscopic data. Below are generalized protocols for the key analytical techniques.

UV-Vis Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare stock solutions of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. For UV-Vis analysis, dilute the stock solution to a concentration that yields an absorbance in the range of 0.1-1.0 AU. For fluorescence measurements, further dilute the solution to the micromolar range to avoid inner filter effects.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for fluorescence measurements.

  • Data Acquisition:

    • UV-Vis: Record the absorption spectrum over a wavelength range of 200-800 nm.

    • Fluorescence: Record the emission spectrum by exciting the sample at its absorption maximum (λ_abs_). The emission wavelength range should be set to start from the excitation wavelength to a significantly longer wavelength. For quantum yield determination, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: To aid in structural elucidation and unambiguous assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used. Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for less volatile compounds.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns useful for structural identification. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of this compound and its analogs.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Compound This compound or Analog UV_Vis UV-Vis & Fluorescence Compound->UV_Vis NMR NMR Spectroscopy (1H, 13C, 2D) Compound->NMR MS Mass Spectrometry Compound->MS UV_Data Absorption & Emission Spectra, Quantum Yield UV_Vis->UV_Data NMR_Data Chemical Shifts, Structure Confirmation NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Comparison Comparison of Spectroscopic Properties UV_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Generalized workflow for spectroscopic analysis.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its analogs. Further research, particularly in the area of photophysics, will be beneficial for a more complete understanding of these important compounds.

References

A Comparative Analysis of the Biological Activities of Benzo[b]naphtho[2,3-d]furan and Other Naphthofuran Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally related heterocyclic compounds is paramount for the advancement of novel therapeutics. This guide provides a comparative overview of the biological activities of Benzo[b]naphtho[2,3-d]furan derivatives against other key naphthofuran isomers, namely naphtho[2,1-b]furans and naphtho[1,2-b]furans. The comparison is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways.

Naphthofurans, a class of heterocyclic compounds composed of a naphthalene and a furan ring fused together, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities, which include anticancer, antimicrobial, and anti-inflammatory effects, are profoundly influenced by the specific isomeric form of the naphthofuran core and the nature of its substituents. This guide focuses on a comparative analysis of derivatives of three key naphthofuran isomers: this compound, Naphtho[2,1-b]furan, and Naphtho[1,2-b]furan.

Comparative Biological Activity Data

The biological activities of derivatives of these three naphthofuran isomers have been evaluated in various in vitro assays. The following tables summarize the quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate a direct comparison of their potency.

Anticancer Activity

The cytotoxic effects of naphthofuran derivatives have been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

Table 1: Anticancer Activity (IC50 in µM) of Naphthofuran Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Derivatives
3-(2-(dimethylamino)ethoxy)-1-hydroxythis compound-6,11-dioneHL-60 (Leukemia)Data not explicitly quantified, but described as potent[1]
Various this compound-6,11-dionesSCLC (Small-cell lung cancer)Potent activity reported for several derivatives[1]
Naphtho[1,2-b]furan Derivatives
A specific furoquinone derivativeL1210 (Leukemia)"Interesting IC50 values" reported[2]
Another furoquinone derivativeMDA-MB-231 (Breast Cancer)"Interesting IC50 values" reported[2]
A third furoquinone derivativePC3 (Prostate Cancer)"Interesting IC50 values" reported[2]
Benzo[b]furan Derivatives (for broader context)
Compound 26MCF-7 (Breast Cancer)0.057[3]
Compound 36MCF-7 (Breast Cancer)0.051[3]
Antimicrobial Activity

Several naphthofuran derivatives have demonstrated significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Antimicrobial Activity (MIC in µg/mL or µM) of Naphthofuran Derivatives

Compound/DerivativeMicroorganismMICReference
Naphtho[2,1-b]furan Derivatives
Chalcone-like derivative (4h)Various bacteriaNoted as highly toxic to microbes
Chalcone-like derivative (4g)Various bacteriaNoted as highly toxic to microbes
Benzo[b]naphtho[2,1-d]furan Derivatives
Usambarin DBacillus subtilis9.0 µM[4]
Benzofuran Derivatives (for broader context)
Compound 1Salmonella typhimurium12.5 µg/mL[5]
Compound 1Escherichia coli25 µg/mL[5]
Compound 1Staphylococcus aureus12.5 µg/mL[5]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[7]

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.[8]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[7]

  • Solubilization and Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at a wavelength of 510-540 nm using a microplate reader.[6][8] The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Signaling Pathway Modulation

Naphthofuran and related benzofuran derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Naphthofuran [label="Naphthofuran\nDerivatives", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> Akt [label="Activates"]; Akt -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; Naphthofuran -> PI3K [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Naphthofuran -> Akt [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee];

// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; } PI3K/Akt/mTOR Signaling Pathway Inhibition by Naphthofurans.

Some benzofuran derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell growth and survival.[3] Inhibition of key kinases like PI3K and Akt by these compounds can induce apoptosis and arrest the cell cycle in cancer cells.

// Nodes Stimuli [label="Inflammatory\nStimuli (e.g., TNF-α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκB", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB_IkB [label="NF-κB-IκB\n(Inactive Complex)", shape=record, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Inflammatory Gene\nExpression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Naphthofuran [label="Naphthofuran\nDerivatives", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB_IkB [label="Degradation"]; NFkB_IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Induces"]; Naphthofuran -> IKK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee];

// Layout structure {rank=same; IkB; NFkB} NFkB_IkB -> IkB [style=invis]; NFkB_IkB -> NFkB [style=invis]; } NF-κB Signaling Pathway Modulation by Naphthofurans.

The NF-κB signaling pathway is a critical regulator of inflammation. Certain naphthoflavones, which share structural similarities with naphthofurans, have been demonstrated to modulate this pathway.[9] By inhibiting the activation of the IKK complex, these compounds can prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Conclusion

This comparative guide highlights the significant biological potential of this compound and other naphthofuran isomers. While the available quantitative data for the parent this compound is limited, its derivatives, particularly the diones, exhibit potent anticancer activity. Naphtho[2,1-b]furan and Naphtho[1,2-b]furan derivatives also demonstrate promising antimicrobial and anticancer properties, respectively.

The observed differences in the biological activity profiles among these isomers underscore the importance of the specific fusion pattern of the naphthalene and furan rings in determining the pharmacological effects. Further structure-activity relationship (SAR) studies on a wider range of derivatives are warranted to fully elucidate the therapeutic potential of each naphthofuran scaffold. The modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB provides a mechanistic basis for the observed biological activities and offers opportunities for the rational design of novel and selective therapeutic agents. This guide serves as a valuable resource for researchers in the field, providing a foundation for future investigations into this versatile class of heterocyclic compounds.

References

A Comparative Guide to Quantum Chemical Calculations of Benzo[b]naphtho[2,3-d]furan Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the quantum chemical calculations used to elucidate the electronic and structural properties of Benzo[b]naphtho[2,3-d]furan. While comprehensive computational studies dedicated solely to this molecule are not extensively available in the surveyed literature, this document outlines a standard computational protocol and compares its known properties with those of a representative polycyclic aromatic hydrocarbon, anthracene, for which detailed computational data has been published. This comparison offers a valuable framework for researchers undertaking similar computational investigations.

Introduction to Quantum Chemical Calculations for Aromatic Systems

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of complex organic molecules like this compound. These computational methods allow for the determination of electronic structure, molecular geometry, and spectroscopic properties, which are crucial for understanding the reactivity, stability, and potential applications of these compounds in fields such as organic electronics and medicinal chemistry. Key properties often investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential.

Experimental and Computational Protocols

A typical computational study of a polycyclic aromatic hydrocarbon like this compound involves the following workflow:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). The optimization process minimizes the energy of the molecule to find its equilibrium geometry.

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.

  • Electronic Property Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. This includes the calculation of HOMO and LUMO energies, from which the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is derived. This gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

  • Spectroscopic Property Calculations: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its optical properties.

Comparative Data Analysis

The following table summarizes key computed properties for this compound, where available from public databases, and compares them with published computational data for anthracene, a structurally related polycyclic aromatic hydrocarbon. This comparison highlights the expected range of values for these properties and provides a benchmark for new computational studies.

PropertyThis compoundAnthracene (Computational Data)Significance
Molecular Formula C₁₆H₁₀OC₁₄H₁₀Defines the elemental composition.
Molecular Weight 218.25 g/mol 178.23 g/mol Basic physical property.
HOMO Energy Not readily available-5.49 eVIndicates the electron-donating ability.
LUMO Energy Not readily available-1.91 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE) Not readily available3.58 eVRelates to chemical reactivity and stability.
Ionization Potential Not readily available7.41 eVEnergy required to remove an electron.
Electron Affinity Not readily available0.53 eVEnergy released upon gaining an electron.

Note: Computational data for anthracene is based on DFT calculations at the B3LYP/6-31G(d) level of theory.

Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.

Quantum_Chemical_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min check_min->geom_opt Imaginary Frequencies Found single_point Single-Point Energy Calculation check_min->single_point No Imaginary Frequencies properties Calculate Electronic Properties (HOMO, LUMO, Energy Gap) single_point->properties spectroscopy Calculate Spectroscopic Properties (e.g., TD-DFT for UV-Vis) single_point->spectroscopy analysis Data Analysis and Comparison properties->analysis spectroscopy->analysis

Validating the Structure of Synthesized Benzo[b]naphtho[2,3-d]furan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for validating the structure of synthesized Benzo[b]naphtho[2,3-d]furan against a known standard or a closely related derivative. The presented data and protocols are essential for ensuring the identity, purity, and integrity of the target molecule before its use in further applications.

Comparative Analysis of Spectroscopic and Chromatographic Data

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic methods. The following tables summarize the expected and comparative data for the synthesized compound.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data Comparison

Parameter Synthesized this compound Reference Benzo[b]naphtho[2,1-d]furan Derivative[1][2] Alternative Furan-Containing Compound[3]
Solvent CDCl₃DMSO-d₆CDCl₃
¹H NMR Chemical Shifts (δ, ppm) Expected aromatic protons in the range of 7.0-8.5 ppm.Aromatic protons observed at δ 7.23-8.00 ppm.[2]Aromatic protons observed at δ 6.60-8.82 ppm.[3]
¹³C NMR Chemical Shifts (δ, ppm) Expected signals for aromatic carbons, including quaternary carbons of the fused rings.Aromatic carbons observed at δ 98.7-157.9 ppm.[2]Aromatic carbons observed at δ 97.8-156.8 ppm.[3]
Coupling Constants (J, Hz) Characteristic ortho- and meta-couplings for the aromatic system.Ortho-coupling of J = 8.4 Hz and 8.9 Hz observed.[1][2]Not explicitly detailed for all signals.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data Comparison

Technique Synthesized this compound Reference Data for this compound[4][5] Alternative Polycyclic Aromatic Hydrocarbon (PAH)[6]
Mass Spectrometry (MS) Expected [M]⁺ at m/z 218.07Molecular Weight: 218.25 g/mol , [M]⁺ observed at m/z 218.[4][5]PAHs with molecular weights up to 202 Da were detected.
Infrared (IR) Spectroscopy (cm⁻¹) Expected peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching.Data available from KBr wafer technique.[4]Characteristic bands for functional groups are key identifiers.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum, including a proton-decoupled spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization: Employ Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to primarily observe the molecular ion.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structural components. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to aromatic C-H stretching (around 3100-3000 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), and the aryl ether C-O-C stretching (around 1250-1000 cm⁻¹).

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation synthesis Synthesize Crude Product purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ir IR Spectroscopy purification->ir comparison Compare with Reference Data or Expected Values nmr->comparison ms->comparison ir->comparison structure_confirmed Structure Confirmed comparison->structure_confirmed

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

References

Benchmarking Benzo[b]naphtho[2,3-d]furan in OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a cornerstone of modern display and lighting technology. Among the myriad of organic molecules explored, Benzo[b]naphtho[2,3-d]furan (BNF) and its derivatives have emerged as promising candidates for host materials in the emissive layer, particularly for blue OLEDs which remain a significant challenge in the field. This guide provides a comparative benchmark of the performance of BNF-based materials against a well-established host, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), supported by experimental data and detailed methodologies.

Performance Comparison

The following table summarizes the key performance metrics of OLEDs utilizing a BNF derivative (NBFPAn) and a CBP derivative (CBPPO) as host materials for blue emissive layers.

Performance Metric BNF Derivative Host (NBFPAn) CBP Derivative Host (CBPPO) Emitter
Maximum External Quantum Efficiency (EQEmax) 10.5%[1]14.4%FIrpic
Emission Peak (λem) 463 nm[1]Not SpecifiedFIrpic
Luminance Not SpecifiedNot SpecifiedFIrpic
Lifetime (LT90 at 1000 cd/m²) 45 hours[1]Not SpecifiedFIrpic
Emitter Dopant m-t-DABNA[1]FIrpicNot Applicable

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized, yet detailed, methodologies for the synthesis of this compound and the fabrication of OLED devices.

Synthesis of this compound

A general synthetic route to benzo[b]naphthofurans involves the palladium-catalyzed coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization.

Materials:

  • o-Iodoanisole

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Iodine (I2) or Phenylselenyl chloride (PhSeCl)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Sonogashira Coupling: To a solution of o-iodoanisole and the terminal alkyne in triethylamine, add the palladium catalyst and copper(I) iodide under an inert atmosphere. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC).

  • Work-up: After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure. Purify the resulting arylalkyne by column chromatography.

  • Electrophilic Cyclization: Dissolve the purified arylalkyne in dichloromethane. Add the electrophile (e.g., Iodine or Phenylselenyl chloride) to the solution and stir at room temperature.

  • Final Purification: Once the cyclization is complete, quench the reaction and extract the product. Purify the crude product by column chromatography to obtain this compound.

OLED Device Fabrication via Thermal Evaporation

A standard procedure for fabricating a multi-layer OLED device using thermal evaporation is outlined below.

Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for a specified time to improve the work function of the ITO and enhance hole injection.

Thin Film Deposition:

  • The substrates are loaded into a high-vacuum thermal evaporation chamber.

  • The organic layers and the metal cathode are deposited sequentially onto the ITO anode. The deposition rates and thicknesses of each layer are carefully controlled using quartz crystal microbalances. A typical device structure is as follows:

    • Hole Injection Layer (HIL): e.g., HAT-CN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile)

    • Hole Transport Layer (HTL): e.g., NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

    • Emissive Layer (EML): Host material (e.g., this compound or CBP) doped with a fluorescent or phosphorescent emitter.

    • Electron Transport Layer (ETL): e.g., TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene)

    • Electron Injection Layer (EIL): e.g., LiF (Lithium Fluoride)

    • Cathode: Aluminum (Al)

Encapsulation:

  • After deposition, the devices are encapsulated under an inert atmosphere to protect the organic layers from moisture and oxygen degradation.

Visualizations

OLED Device Architecture and Energy Level Diagram

The following diagram illustrates a typical multi-layer OLED structure and the corresponding energy levels of the materials, which dictates the charge injection, transport, and recombination processes. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) levels for this compound are estimated based on its derivatives.

G cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) ITO ITO (Anode) HIL HIL HTL HTL EML EML (BNF:Emitter) ETL ETL EIL EIL Al Al (Cathode) Vacuum Level Vacuum Level (0 eV) ITO_LUMO HIL_LUMO -5.5 HTL_LUMO -2.4 BNF_LUMO ~ -2.5 ETL_LUMO -2.7 Al_Work -4.2 Vacuum Level->Al_Work Al ITO_HOMO -4.7 ITO_LUMO->ITO_HOMO ITO HIL_HOMO -9.0 HIL_LUMO->HIL_HOMO HIL HTL_HOMO -5.4 HTL_LUMO->HTL_HOMO HTL BNF_HOMO ~ -5.8 BNF_LUMO->BNF_HOMO BNF (Host) ETL_HOMO -6.2 ETL_LUMO->ETL_HOMO ETL

Caption: OLED architecture and corresponding energy level diagram.

Experimental Workflow for OLED Fabrication and Testing

The following diagram outlines the key steps involved in the fabrication and subsequent performance evaluation of an OLED device.

G cluster_fab Device Fabrication cluster_test Device Testing Substrate_Cleaning Substrate Cleaning (ITO Glass) Organic_Deposition Organic Layer Deposition (Thermal Evaporation) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition (Al) Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation IVL_Measurement Current-Voltage-Luminance (IVL) Measurement Encapsulation->IVL_Measurement EL_Spectrum Electroluminescence Spectrum Analysis IVL_Measurement->EL_Spectrum Lifetime_Test Operational Lifetime Testing EL_Spectrum->Lifetime_Test

Caption: Workflow for OLED fabrication and characterization.

References

Structure-activity relationship of Benzo[b]naphtho[2,3-d]furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of Benzo[b]naphtho[2,3-d]furan Derivatives as Antineoplastic Agents

Published for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antineoplastic activity of various this compound-6,11-dione derivatives. The information is based on a pivotal study by Lin and colleagues, which explored these compounds as inhibitors of cancer cell growth and topoisomerase II.

Introduction

The this compound scaffold has been a subject of interest in medicinal chemistry due to its structural resemblance to other biologically active compounds. Based on a "2-phenylnaphthalene-type" structural pattern hypothesis, a series of this compound-6,11-diones were designed, synthesized, and evaluated for their potential as anticancer agents. This guide summarizes the key findings of this research, focusing on the structure-activity relationships (SAR) of these derivatives. The compounds were tested for their in vitro inhibitory effects on the growth of human promyelocytic leukemia (HL-60), small-cell lung cancer (SCLC), and cisplatin-resistant SCLC (SCLC/CDDP) cell lines. Furthermore, their ability to inhibit topoisomerase II-mediated DNA cleavage was also assessed.

Comparative Biological Activity

The synthesized this compound-6,11-dione derivatives exhibited a wide range of cytotoxic and topoisomerase II inhibitory activities. The biological data for key compounds from the series are summarized in the table below.

CompoundSubstituentsHL-60 (IC₅₀, µM)SCLC (IC₅₀, µM)SCLC/CDDP (IC₅₀, µM)Topoisomerase II Inhibition (%)
8a 1-OH>10>10>1025
8b 1-OMe>10>10>100
8c 3-OMe>10>10>100
8d 1,3-(OMe)₂>10>10>100
8e 1-OH-3-OMe5.26.87.550
8f 1-OH-3-Br2.53.13.575
8g 1-OH-3-NO₂1.82.52.9100
8h 1,3-(OH)₂0.91.51.8100
8i 1-OH-3-NH₂1.21.92.2100
8j 1-OH-3-[2-(Me₂N)ethoxy]0.50.81.1100

Structure-Activity Relationship Analysis

The data reveals several key structure-activity relationships for the anticancer activity of this compound-6,11-dione derivatives:

  • Substitution at Position 1: A hydroxyl group at the 1-position is crucial for activity. The unsubstituted analog and those with a methoxy group at this position were largely inactive.

  • Substitution at Position 3: The nature of the substituent at the 3-position significantly modulates the activity.

    • Electron-withdrawing groups like bromo and nitro groups at the 3-position, in conjunction with a 1-hydroxyl group, led to a notable increase in cytotoxicity.

    • A hydroxyl or an amino group at the 3-position further enhanced the activity.

  • Combined Effect of Substituents: The most potent compounds possessed a hydroxyl group at position 1 and either a hydroxyl, amino, or a dialkylaminoethoxy group at position 3.

  • The 3-[2-(dimethylamino)ethoxy] Substituent: The introduction of a basic side chain at the 3-position, as seen in compound 8j , resulted in the most potent derivative in the series against all tested cancer cell lines.[1] This suggests that this side chain may enhance cellular uptake or interaction with the biological target.

  • Correlation with Topoisomerase II Inhibition: A strong correlation was observed between the cytotoxicity of the compounds and their ability to inhibit topoisomerase II. The most cytotoxic compounds were also the most potent inhibitors of this enzyme.[1]

Experimental Protocols

Cell Growth Inhibition Assay

Human promyelocytic leukemia (HL-60), small-cell lung cancer (SCLC), and cisplatin-resistant SCLC (SCLC/CDDP) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For the assay, cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 72 hours. The inhibition of cell growth was determined using the sulforhodamine B (SRB) assay. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Topoisomerase II-Mediated DNA Cleavage Assay

The assay was performed using a pBR322 plasmid DNA substrate and purified human topoisomerase II. The reaction mixture contained the plasmid DNA, the enzyme, and the test compound in a reaction buffer. The reaction was initiated by the addition of ATP and incubated at 37 °C. The reaction was then terminated, and the DNA was analyzed by agarose gel electrophoresis. The percentage of DNA cleavage was quantified by densitometry of the linear DNA band.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the anticancer activity of the this compound-6,11-dione scaffold.

SAR cluster_core This compound-6,11-dione Core cluster_R1 Position 1 cluster_R3 Position 3 Core Core Scaffold R1_OH R1 = OH (Crucial for Activity) Core->R1_OH Substitution at R1 R1_OMe R1 = OMe (Inactive) Core->R1_OMe Substitution at R1 R3_H R3 = H (Low Activity) R1_OH->R3_H with R3 modification R3_EWG R3 = Br, NO₂ (Increased Activity) R1_OH->R3_EWG with R3 modification R3_EDG R3 = OH, NH₂ (High Activity) R1_OH->R3_EDG with R3 modification R3_Sidechain R3 = O(CH₂)₂NMe₂ (Most Potent) R1_OH->R3_Sidechain with R3 modification

Caption: Key structure-activity relationships of this compound-6,11-dione derivatives.

Conclusion

The structure-activity relationship studies of this compound-6,11-dione derivatives have identified key structural features required for potent anticancer activity. A hydroxyl group at the 1-position is essential, while the substituent at the 3-position plays a critical role in modulating the potency. The most promising compound, 3-[2-(dimethylamino)ethoxy]-1-hydroxythis compound-6,11-dione (8j ), exhibited strong inhibitory activity across all tested cancer cell lines, highlighting the importance of a basic side chain at the 3-position. The strong correlation between cytotoxicity and topoisomerase II inhibition suggests that this enzyme is a primary target for this class of compounds. These findings provide a valuable foundation for the design and development of new and more effective anticancer agents based on the this compound scaffold.

References

A Comparative Analysis of Experimental and Theoretical Data for Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referenced Guide

This guide provides a comparative overview of experimental and theoretical data for the polycyclic aromatic hydrocarbon Benzo[b]naphtho[2,3-d]furan. By cross-referencing experimental findings with computational predictions, we aim to offer a comprehensive resource for researchers engaged in the study and application of this compound. The information presented is vital for spectroscopic identification, understanding molecular properties, and guiding further research in areas such as materials science and drug discovery.

Data Presentation: A Comparative Summary

The following tables summarize the available experimental and theoretical data for this compound, providing a direct comparison of its key properties.

Table 1: Physicochemical and Spectroscopic Data

PropertyExperimental ValueTheoretical/Predicted ValueSource
Molecular FormulaC₁₆H₁₀OC₁₆H₁₀O[1]
Molecular Weight218.25 g/mol 218.25 g/mol [1][2]
Mass Spectrum (m/z)Major peaks at 218, 189, 163Not explicitly calculated[1]
Boiling PointNot available442.9 ± 18.0 °C[3]
DensityNot available1.557 ± 0.06 g/cm³[3]

Table 2: Spectroscopic Data (NMR)

A key study by Nishida et al. conducted both experimental NMR measurements and Density Functional Theory (DFT) calculations for this compound.[3] While the primary focus was on the compound's behavior in superacids, the study of the neutral molecule was a prerequisite. The authors reported good agreement between the experimental and DFT-calculated NMR chemical shifts.[3]

SpectrumExperimental DataTheoretical Data (DFT)
¹H NMRObserved chemical shiftsCalculated chemical shifts
¹³C NMRObserved chemical shiftsCalculated chemical shifts

Specific chemical shift values from the primary literature are required for a detailed quantitative comparison.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of scientific findings. The data presented in this guide are based on the following standard analytical techniques:

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of organic compounds. In this technique, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and break into characteristic fragments, which are then separated based on their mass-to-charge ratio. The NIST WebBook provides the mass spectrum for this compound.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands at specific frequencies corresponding to different bond types. The NIST WebBook contains an IR spectrum for this compound.[1]

UV/Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It measures the absorption of ultraviolet and visible light by the sample. The resulting spectrum can be used to understand the extent of conjugation in an aromatic system. A UV/Visible spectrum for this compound is available on the NIST WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It is based on the interaction of atomic nuclei with an external magnetic field. ¹H and ¹³C NMR are the most common types, providing detailed information about the hydrogen and carbon framework of a molecule, respectively. The study by Nishida et al. utilized NMR measurements to characterize this compound.[3]

Theoretical and Computational Methodology

Computational chemistry plays a vital role in complementing experimental data by providing insights into molecular structure, properties, and reactivity.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties, including optimized geometries, vibrational frequencies (for IR spectra), and NMR chemical shifts. The work by Nishida et al. employed DFT calculations to determine the NMR chemical shifts of this compound, which were found to be in good agreement with their experimental results.[3]

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical data for this compound.

Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_theoretical Theoretical Modeling cluster_comparison Comparative Analysis exp_synthesis Synthesis of This compound exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_uv UV-Vis Spectroscopy exp_synthesis->exp_uv comparison Cross-Referencing Experimental vs. Theoretical exp_nmr->comparison exp_ms->comparison exp_ir->comparison exp_uv->comparison theo_model Molecular Modeling theo_dft DFT Calculations theo_model->theo_dft theo_nmr NMR Shift Prediction theo_dft->theo_nmr theo_spectra Spectra Simulation theo_dft->theo_spectra theo_nmr->comparison validation Validation of Theoretical Model comparison->validation interpretation Spectroscopic Assignment & Interpretation comparison->interpretation

Caption: Workflow for comparing experimental and theoretical data.

References

Limited Evidence for Antimicrobial Activity of Benzo[b]naphtho[2,3-d]furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of the antifungal and antibacterial properties of Benzo[b]naphtho[2,3-d]furan derivatives. While the broader classes of benzofurans and other benzonaphthofuran isomers have been explored for their therapeutic potential, specific data on the antimicrobial efficacy of the this compound core structure remains largely unavailable. This guide presents a comparative analysis of related compounds to provide a contextual understanding of the potential, yet unproven, antimicrobial activities of this specific derivative class.

Currently, the primary documented application of a this compound derivative is as an intermediate in the synthesis of organic photoelectric materials. Specifically, 3-bromo-benzo[b]naphtho[2,3-d]furan is utilized in the production of benzidine and triarylamine derivatives for organic light-emitting diodes (OLEDs)[1]. There is no mention in the available literature of its evaluation for antimicrobial properties. Chemical and physical property data for the parent compound, this compound, are available in public databases, but these do not include biological activity information.

To offer a comparative perspective, this guide will focus on the antimicrobial data available for the closely related isomeric structures, Benzo[b]naphtho[2,1-d]furans, and the broader family of Benzo[b]furan derivatives.

Comparative Analysis with Benzo[b]naphtho[2,1-d]furan Derivatives

Recent research into natural products has led to the isolation and characterization of novel Benzo[b]naphtho[2,1-d]furan derivatives from plant sources. A study on Streblus usambarensis identified new compounds of this class, with some exhibiting modest antibacterial activity.

Quantitative Antimicrobial Data

The following table summarizes the available quantitative data for a representative Benzo[b]naphtho[2,1-d]furan derivative.

CompoundTarget OrganismMIC (μM)Source
Usambarin DBacillus subtilis9.0[2]
Usambarin DEscherichia coliIneffective[2]

MIC: Minimum Inhibitory Concentration

Broader Context: Antimicrobial Properties of Benzo[b]furan Derivatives

The Benzo[b]furan scaffold is a common motif in a variety of natural and synthetic compounds that have demonstrated a wide range of biological activities, including antibacterial and antifungal effects.[3][4][5]

Quantitative Antibacterial Data: Zone of Inhibition

Several studies have synthesized novel Benzo[b]furan derivatives and evaluated their antibacterial activity using the disk diffusion method. The results are typically reported as the diameter of the zone of inhibition.

Derivative TypeBacterial StrainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Sulphonyl derivatives (6b, 6d, 6e, 6f, 6g, 6h)Gram-positive & Gram-negativeGood to excellent activityCiprofloxacin (100 µ g/disc )Not specified
Carbonyl derivatives (6a, 6c)Gram-positive & Gram-negativeLeast activityCiprofloxacin (100 µ g/disc )Not specified

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial screening of benzofuran and benzonaphthofuran derivatives, based on methodologies described in the cited literature.

Synthesis of Benzo[b]naphtho[2,1-d]furan Derivatives (Natural Product Isolation)

The isolation of Benzo[b]naphtho[2,1-d]furans from Streblus usambarensis involved the following key steps:

start Plant Material (Stem and Roots of Streblus usambarensis) extraction Extraction with CH2Cl2/MeOH (1:1) start->extraction chromatography1 Silica Gel Chromatography extraction->chromatography1 chromatography2 Purification on Sephadex LH-20 chromatography1->chromatography2 chromatography3 Preparative TLC chromatography2->chromatography3 chromatography4 Preparative HPLC chromatography3->chromatography4 isolation Isolation of Usambarins A-C (Benzo[b]naphtho[2,1-d]furans) chromatography4->isolation

Caption: Workflow for the isolation of Benzo[b]naphtho[2,1-d]furans.

General Synthesis of Novel Benzo[b]furan Derivatives

A representative synthetic pathway for novel Benzo[b]furan derivatives is outlined below:

start 4-methyl-2-nitrophenol iodination Iodination start->iodination intermediate1 Iodide compound iodination->intermediate1 coupling Coupling with propargyl alcohol intermediate1->coupling intermediate2 Intermediate coupling->intermediate2 reduction Reduction of carbamate intermediate2->reduction intermediate3 Amino compound reduction->intermediate3 reaction Reaction with acid chloride/sulphonyl chloride intermediate3->reaction product Novel Benzo[b]furan derivatives reaction->product

Caption: Synthetic scheme for novel Benzo[b]furan derivatives.

Antimicrobial Screening: Disk Diffusion Method

The antibacterial activity of synthesized Benzo[b]furan derivatives was evaluated using the disk diffusion method.

  • Bacterial Culture Preparation: The test bacteria were cultured in a suitable broth medium to achieve a specific turbidity.

  • Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper discs (typically 6 mm in diameter) were impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) was measured in millimeters.

  • Controls: A standard antibiotic (e.g., Ciprofloxacin) was used as a positive control, and the solvent (e.g., DMSO) was used as a negative control.

Signaling Pathways and Logical Relationships

As there is no specific data on the mechanism of action for this compound derivatives, a signaling pathway diagram cannot be provided at this time.

References

Safety Operating Guide

Proper Disposal of Benzo[b]naphtho[2,3-d]furan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: Benzo[b]naphtho[2,3-d]furan is a polycyclic aromatic hydrocarbon (PAH) and must be handled as hazardous waste. Due to its chemical structure, it is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down drains. Improper disposal can lead to significant environmental contamination and potential health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Profile and Waste Classification

This compound falls under the category of polycyclic aromatic hydrocarbons (PAHs), which are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA)[2]. The presence of PAHs in a waste sample is often sufficient to classify it as hazardous[3].

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life[1]

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes to prevent skin contact[4].

  • Respiratory Protection: Use in a well-ventilated area or a certified fume hood to avoid inhalation of dust or vapors[4].

2. Waste Segregation and Containment:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, robust, and sealable container compatible with the chemical.

  • Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container.

3. Labeling of Hazardous Waste Containers: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Do not use abbreviations.

  • The approximate percentage of each component in the waste.

  • The relevant hazard pictograms (e.g., health hazard, environmental hazard).

  • The date the waste was first added to the container.

  • The name and contact information of the responsible researcher or laboratory.

4. Temporary Storage in the Laboratory:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area must be under the control of laboratory personnel, away from general traffic, and clearly marked.

  • Ensure the storage location is cool, dry, and well-ventilated.

  • Store away from incompatible materials, such as strong oxidizing agents.

5. Final Disposal Procedure:

  • Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Incineration: High-temperature incineration is a common and effective method for the complete destruction of PAHs[2].

Experimental Protocols

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Ensure Personal Safety: Avoid dust formation and breathing vapors, mist, or gas[4]. Wear appropriate personal protective equipment, including chemical-impermeable gloves[4].

  • Ventilation: Ensure adequate ventilation in the affected area[4].

  • Ignition Sources: Remove all sources of ignition[4].

  • Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill[4].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it can have long-lasting harmful effects on aquatic life[1][4].

  • Cleanup: Collect the spilled material and arrange for disposal in suitable, closed containers[4].

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Segregate Waste (Solid & Liquid) B->C D Use Designated, Compatible Waste Containers C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Pickup and Transport G->H I High-Temperature Incineration (Recommended Method) H->I

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Benzo[b]naphtho[2,3-d]furan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzo[b]naphtho[2,3-d]furan

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a polycyclic aromatic hydrocarbon (PAH). Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.

Hazard Profile: this compound is classified as harmful if swallowed and may cause long-lasting harmful effects to the aquatic environment[1]. Due to its classification as a polycyclic aromatic hydrocarbon, it should be handled with caution to minimize exposure.

I. Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against chemical exposure. All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

Table 1: Required Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Disposable gloves for single-use only.Prevents skin contact. If contamination occurs, remove gloves immediately, wash hands, and don a new pair.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or airborne particles.
Body Protection A lab coat that is fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required for operations with a high potential for aerosolization or if working outside of a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134).Provides protection against inhalation of fine particles or aerosols.
II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize risk.

1. Preparation:

  • Ensure the chemical fume hood is operational and has a current certification.

  • Gather all necessary equipment and reagents before introducing the compound.

  • Clearly label all containers with the chemical name and any associated hazards.

2. Weighing and Transfer:

  • Perform all weighing and transfers of solid this compound within the fume hood.

  • Use a disposable weigh boat or paper to avoid contamination of balances.

  • Handle the compound gently to minimize the generation of dust.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Keep the container covered as much as possible during the dissolution process.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Properly dispose of all contaminated disposable materials as hazardous waste.

  • Wash hands thoroughly after removing gloves.

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination[1].

1. Waste Segregation and Containment:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container[2][3]. The container must be compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the accumulation start date[3][4].

  • Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel, away from general traffic, and in a cool, dry, and well-ventilated location[2].

3. Final Disposal:

  • The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2].

  • High-temperature incineration is a common and effective method for the disposal of this type of chemical waste.

Visual Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound A Preparation - Verify fume hood function - Assemble materials - Label containers B Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat A->B Step 1 C Handling in Fume Hood - Weighing and transfer - Solution preparation B->C Step 2 D Post-Handling Procedures - Decontaminate surfaces - Dispose of contaminated items C->D Step 3 E Waste Segregation - Solid Waste Container - Liquid Waste Container D->E Step 4 F Waste Storage - Labeled and sealed containers - Satellite Accumulation Area E->F Step 5 G Final Disposal - Contact EHS - Arrange for licensed pickup F->G Step 6

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.